crystal lattice parameters of ammonium borate octahydrate
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Whitepaper: Crystal Lattice Parameters and Structural Analysis of Ammonium Borate Octahydrate Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
To: Researchers, Scientists, and Drug Development Professionals
From: Senior Application Scientist
Subject: Technical Whitepaper: Crystal Lattice Parameters and Structural Analysis of Ammonium Borate Octahydrate
Executive Summary
The nomenclature "Ammonium Borate Octahydrate" is a commercially entrenched synonym for Ammonium Pentaborate Tetrahydrate (
). While the stoichiometry suggests an octahydrate of the oxide form (), the structural reality is a tetrahydrate of the pentaborate anion. This distinction is critical for precise crystallographic characterization and pharmaceutical formulation.
This guide provides an authoritative breakdown of the crystal lattice parameters, structural motifs, and synthesis protocols for this compound. It is designed to serve as a reference standard for solid-state characterization, ensuring reproducibility in drug development and materials science applications.
Nomenclature & Stoichiometric Clarification
Before analyzing lattice parameters, we must resolve the chemical identity to ensure data integrity.
Trade Name
Chemical Name
Structural Formula
Oxide Formula
CAS Number
Ammonium Borate Octahydrate
Ammonium Pentaborate Tetrahydrate
12046-03-6
Note: The structural formula is often simplified to
in industrial literature. Crystallographically, it is best described as the ammonium salt of the complex anion , accompanied by two interstitial water molecules.
Crystallographic Profile
The following data represents the standard phase for Ammonium Pentaborate Tetrahydrate at ambient conditions (298 K).
Data Source: Redetermination of structure by single-crystal X-ray diffraction (S-XRD). [1]
Structural Analysis & Mechanism
The Pentaborate Polyanion
The core structural unit is the isolated pentaborate anion
. This anion exhibits a spiran structure, consisting of two six-membered triborate rings sharing a common tetrahedral boron atom.
Central Boron (
): hybridized, coordinates to four oxygens.
Peripheral Borons (
): Four hybridized boron atoms, each bonded to two ring oxygens and one terminal hydroxyl group.
Symmetry: The isolated anion possesses
symmetry, but this is slightly distorted within the crystal lattice due to hydrogen bonding interactions.
Hydrogen Bonding Network
The stability of the lattice is governed by an extensive hydrogen bonding network connecting the anions, ammonium cations (
), and interstitial water molecules.
Cationic Anchoring: The
ions occupy channels between the large pentaborate anions, acting as donors in N-H···O hydrogen bonds.
Hydration Bridge: The interstitial water molecules bridge the anions and cations, contributing to the material's high solubility and specific thermal decomposition profile.
Figure 1: Hierarchical breakdown of the Ammonium Pentaborate Tetrahydrate crystal lattice, illustrating the interplay between ionic components and the stabilizing hydrogen bond network.
Synthesis & Characterization Protocol
To ensure the formation of the correct phase (Tetrahydrate/Octahydrate) and avoid contamination with Ammonium Tetraborate, strict control of stoichiometry and pH is required.
Synthesis Workflow
Reagents:
Boric Acid (
), ACS Reagent grade.
Ammonia Solution (
), 25% w/w.
Deionized Water (
).
Protocol:
Dissolution: Dissolve 5.0 mol of Boric Acid in minimal hot deionized water (approx. 80°C).
Neutralization: Slowly add 1.0 mol of Ammonia solution while stirring. The target molar ratio is 1:5 (
) .
Reaction:
Crystallization: Cool the solution slowly to room temperature (rate: 5°C/hour) to promote the growth of large, defect-free orthorhombic crystals.
Filtration: Filter the white crystalline precipitate and wash with a small volume of ice-cold water.
Drying: Air dry at room temperature. Do not heat above 60°C , as dehydration to lower hydrates or the anhydrous form begins near 100-110°C.
XRD Characterization
For validation, Powder X-Ray Diffraction (PXRD) should be performed.
Instrument: Cu K
radiation ( Å).
Scan Range:
to .
Key Peaks (Calculated from Lattice):
Look for characteristic reflections corresponding to the Aba2 space group.
Dominant peaks are typically observed at low angles due to the large unit cell.
Figure 2: Step-by-step synthesis protocol designed to isolate the specific pentaborate phase.
Pharmaceutical & Industrial Relevance[3]
Drug Development & Formulation
In pharmaceutical contexts, borates are often explored as buffers or antimicrobial agents. The high solubility of Ammonium Pentaborate Tetrahydrate (approx. 10.9% w/w at 25°C) [2] makes it a viable candidate for aqueous formulations, provided the pH (typically slightly acidic to neutral, pH ~8.5) is compatible with the active pharmaceutical ingredient (API).
Stability Warning: The compound is stable at room temperature but begins to lose water of crystallization above 100°C. In solid-state drug formulations, this dehydration could lead to moisture migration, potentially destabilizing moisture-sensitive APIs.
Non-Linear Optics (NLO)
The non-centrosymmetric space group (
) of this crystal allows for Second Harmonic Generation (SHG). While less efficient than some modern organic NLO materials, it serves as a robust, UV-transparent reference material in optical characterization.
References
Crystal Structure Redetermination
Schubert, D. M. (2003). Borates: Survey of Structural Chemistry. In Structure and Bonding. Springer.
)
Solubility and Physical Properties
U.S. Borax. (2024).
Synthesis and Phase Behavior
ChemicalBook. (2025).[1][2] Ammonium Pentaborate Tetrahydrate Properties and Synthesis.
Supramolecular Architecture of Azane–Boric Acid Hydrates
From Fundamental Hydrogen Bond Networks to Pharmaceutical Applications Executive Summary This technical guide analyzes the structural chemistry of Azane–Boric Acid Hydrates , chemically defined as Ammonium Polyborate Hyd...
Author: BenchChem Technical Support Team. Date: February 2026
From Fundamental Hydrogen Bond Networks to Pharmaceutical Applications
Executive Summary
This technical guide analyzes the structural chemistry of Azane–Boric Acid Hydrates , chemically defined as Ammonium Polyborate Hydrates (e.g., Ammonium Pentaborate Tetrahydrate). While "azane" is the IUPAC systematic name for ammonia (
), its interaction with boric acid () in aqueous media does not yield a simple 1:1 adduct.[1] Instead, it drives the self-assembly of complex polyborate anions stabilized by an extensive hydrogen-bonding network of ammonium cations () and interstitial water.[1]
Understanding this network is critical for crystal engineering and drug development , particularly in the design of boron-based therapeutics (e.g., benzoxaboroles, proteasome inhibitors) where Boron-Nitrogen (B–N) interactions and hydrolytic stability are key performance parameters.[1]
Part 1: Structural Fundamentals & The Hydrogen Bond Network
The "Azane–Boric Acid" system is thermodynamically driven toward the formation of Ammonium Pentaborate Tetrahydrate (
).[1] The hydrogen bonding network in this crystal is a textbook example of hierarchical supramolecular assembly.
1.1 The Chemical Species
In solution, boric acid acts as a Lewis acid, accepting a hydroxide ion from water to form the tetrahydroxyborate anion. In the presence of azane (ammonia), the equilibrium shifts to form polyborate species:
Key Insight for Researchers: The ammonium cation (
) does not rotate freely.[1][3] It is "locked" into position by four tetrahedral hydrogen bonds, creating a high-energy barrier to dehydration.[1] This explains why ammonium borate hydrates are surprisingly stable compared to their sodium analogs.[1]
Part 2: Experimental Characterization Protocol
Objective: To grow single crystals of the azane-boric acid condensate and resolve the hydrogen bond network using Single-Crystal X-Ray Diffraction (SC-XRD).
Phase A: Crystal Growth (Vapor Diffusion Method)
Direct mixing often yields microcrystalline powder.[1] Slow diffusion is required for SC-XRD quality crystals.
Prepare Stock Solutions:
Solution A: Saturated Boric Acid in deionized water at 50°C.
Setup: Place 5 mL of Solution A in a small inner vial.
Diffusion: Place the inner vial (uncapped) inside a larger jar containing 2 mL of Solution B. Seal the outer jar.
Incubation: Store at 4°C for 7–14 days. Ammonia vapor will slowly diffuse into the boric acid solution, raising the pH gradually and promoting the nucleation of ammonium pentaborate tetrahydrate.
Harvest: Filter crystals rapidly and coat in paratone oil to prevent dehydration during mounting.
Phase B: Structure Solution (SC-XRD)
Critical Step: Hydrogen Atom Placement.
Standard X-ray diffraction scatters poorly off hydrogen.[1] To accurately map the H-bond network:
Data Collection: Collect at 100 K (cryostream) to freeze thermal vibrations of the ammonium group.[1]
Refinement: Do not use a "riding model" for the ammonium hydrogens. Locate them in the difference Fourier map (
) to confirm the specific orientation of the bonds.[1]
Part 3: Computational Validation (QTAIM Analysis)
Context: Experimental XRD gives bond lengths, but not bond energies. To quantify the strength of the network, we use Quantum Theory of Atoms in Molecules (QTAIM).[4]
Protocol: Topological Analysis
Geometry Optimization: Optimize the experimental crystal structure using DFT (e.g., B3LYP/6-31G**) while keeping heavy atoms fixed (constrained optimization).
Wavefunction Generation: Generate the .wfn file.[1]
Topology Map: Locate Bond Critical Points (BCPs) between Hydrogen and Oxygen atoms.[1]
Energy Calculation: Use the Espinosa correlation to estimate H-bond energy (
) from the potential energy density () at the BCP:
[1]
The following diagram illustrates the integrated workflow from synthesis to topological validation.
Caption: Integrated workflow for resolving the supramolecular architecture of azane-boric acid hydrates.
Part 5: Applications in Drug Development[1]
The "Azane–Boric Acid" interaction is a pharmacophore model for Boron-Nitrogen drugs.[1]
5.1 Boric Acid Catalyzed Amidation
Boric acid acts as a "supramolecular catalyst" for amide synthesis (a key reaction in drug discovery).[1] The boric acid forms a mixed anhydride intermediate that interacts with the amine (azane derivative).
Mechanism: The B-center coordinates the carboxylic acid and the amine, bringing them into proximity via a cyclic transition state stabilized by H-bonds.
Relevance: Green chemistry alternative to toxic coupling reagents (EDC/DCC).[1]
5.2 Boronic Acid Transition State Inhibitors
Drugs like Bortezomib (proteasome inhibitor) rely on the reversible formation of a tetrahedral boronate adduct with a threonine residue in the active site.
The Azane Connection: The stability of these drugs often depends on intramolecular
dative bonds or hydrogen bonds (e.g., in Wyerone derivatives or Benzoxaboroles).
Formulation: Understanding the hydration state of these boron-drugs is vital.[1] Dehydration often leads to polymerization (boroxine formation), reducing bioavailability.[1] The "Ammonium Pentaborate" model teaches us that stabilizing the tetrahedral boron requires a robust cation/water network.
References
IUPAC. "Azane (Ammonia) Nomenclature."[1] IUPAC Red Book.[1]
[1]
Foreword: From Fundamental Properties to Advanced Applications
An In-Depth Technical Guide to the Electronic Band Structure of Crystalline Ammonia Borane (Azane Boric Acid) Ammonia borane (H₃NBH₃), also known as borazane or by the systematic name azane boric acid, stands as a compou...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Electronic Band Structure of Crystalline Ammonia Borane (Azane Boric Acid)
Ammonia borane (H₃NBH₃), also known as borazane or by the systematic name azane boric acid, stands as a compound of significant scientific interest. While its high hydrogen content has made it a focal point of research for chemical hydrogen storage, its unique solid-state properties offer a rich playground for fundamental materials science.[1][2] The molecule is isoelectronic with ethane, yet their physical properties could not be more different; ammonia borane is a solid at room temperature, a consequence of its polar nature and a unique intermolecular interaction known as the dihydrogen bond.[3][4]
This guide provides a comprehensive exploration of the electronic band structure of crystalline ammonia borane. Understanding the electronic properties at this fundamental level is paramount for predicting the material's stability, reactivity, and potential in various applications. For materials scientists, this knowledge informs the rational design of hydrogen storage and release systems. For professionals in drug development, where boron-containing compounds represent a growing class of therapeutics, the detailed electronic insights from this simple yet illustrative B-N compound provide a foundational understanding of the dative bonding and electrostatic interactions that govern molecular recognition and bioactivity.
We will delve into the material's crystalline architecture, dissect the theoretical and computational frameworks used to model its properties, present the resulting electronic band structure, and connect these findings to experimental spectroscopic data. The narrative is designed not merely to present data, but to explain the causality behind the scientific approaches, offering a self-validating logic that is essential for rigorous scientific and developmental work.
Part 1: The Crystalline Architecture of Ammonia Borane
The electronic properties of a solid are inextricably linked to its crystal structure. In ammonia borane, the arrangement of molecules in the solid state is governed by a network of weak, yet structurally definitive, dihydrogen bonds.
Polymorphism and Dihydrogen Bonding
Ammonia borane exhibits a temperature-dependent phase transition.[5]
Tetragonal Phase: At room temperature and above (T > 225 K), it adopts a body-centered tetragonal crystal structure with the space group I4mm.[3][6] In this phase, the H₃N-BH₃ molecules exhibit rotational disorder.
Orthorhombic Phase: Below 225 K, it transitions to an ordered, low-temperature orthorhombic structure with the space group Pmn2₁.[5][7] This is the phase most commonly studied for its ground-state electronic properties.
The key interaction stabilizing the solid-state structure is the dihydrogen bond (DHB) , an electrostatic attraction between the partially positively charged hydrogen atoms on the nitrogen (N-Hδ⁺) and the partially negatively charged, hydridic hydrogens on the boron (B-Hδ⁻).[3][8] These DHBs, with H···H distances around 2.0 Å, are significantly shorter than the sum of the van der Waals radii (~2.4 Å) and dictate the molecular packing, which in turn defines the electronic band structure.[8]
The accurate determination of hydrogen atom positions, which is critical for understanding DHBs, was achieved through neutron diffraction studies, a technique essential for locating light atoms in the presence of heavier ones.[3][5]
Crystallographic Data Summary
The structural parameters are crucial inputs for any theoretical calculation of electronic properties. The choice of the correct, experimentally verified crystal structure is the first step in a self-validating protocol.
Property
Low-Temperature Orthorhombic Phase
Room-Temperature Tetragonal Phase
Space Group
Pmn2₁
I4mm
Lattice Constant a
5.23 Å
5.25 Å
Lattice Constant b
4.37 Å
5.25 Å
Lattice Constant c
5.03 Å
5.03 Å
B-N Bond Length
~1.58 Å
~1.60 Å
Closest H···H Distance
~1.99 Å
-
Note: Values are approximate and compiled from various experimental studies.[3][5][9][10]
Caption: Dihydrogen bonding network in crystalline ammonia borane.
Part 2: Theoretical Framework for Electronic Structure Calculation
To understand the electronic band structure, we turn to first-principles quantum mechanical simulations. Density Functional Theory (DFT) is the predominant method for calculating the electronic properties of crystalline solids with high accuracy and manageable computational cost.[11][12]
Causality Behind Methodological Choices
The trustworthiness of a computational result hinges on the appropriate selection of the theoretical method. For ammonia borane, this choice is not trivial.
Challenge: The crystal is held together by weak dihydrogen bonds, which are a form of van der Waals (vdW) interaction.
Problem with Standard DFT: Conventional DFT functionals, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), are known to poorly describe long-range dispersion forces.[9] Applying these functionals directly to ammonia borane results in a significant overestimation of the unit cell volume (~12% error) and incorrect lattice parameters, demonstrating a failure to capture the essential intermolecular bonding.[9]
Solution: The inclusion of a semi-empirical correction for van der Waals forces (e.g., methods like PBE-D*) is essential . This correction adds a term to the total energy that accounts for dispersion interactions. The use of vdW-corrected DFT significantly improves the calculated lattice parameters, bringing them into excellent agreement with experimental neutron diffraction data.[9] This agreement validates the computational model, ensuring that the subsequent electronic structure calculation is performed on a physically realistic geometry.
Protocol: Ab Initio Band Structure Calculation
Below is a generalized, step-by-step methodology for calculating the electronic band structure of orthorhombic ammonia borane.
Step 1: Geometry Input & Optimization.
Action: Begin with the experimental crystallographic data for the orthorhombic Pmn2₁ phase of ammonia borane as the initial input structure.[5]
Causality: Starting from an experimental structure anchors the calculation in physical reality. A full geometry optimization (relaxing both atomic positions and lattice vectors) is then performed.
Method: Use a vdW-corrected DFT functional (e.g., PBE-D*) with a plane-wave basis set and pseudopotentials.
Validation: The optimization is complete when forces on all atoms are below a defined threshold (e.g., < 0.01 eV/Å). The resulting lattice parameters must be compared with experimental values to validate the chosen functional.[9]
Step 2: Self-Consistent Field (SCF) Calculation.
Action: Using the optimized crystal structure, perform a high-precision SCF calculation to determine the ground-state electron density.
Causality: This step accurately solves the Kohn-Sham equations for the periodic system, providing the fundamental charge distribution from which all other electronic properties are derived.
Step 3: Non-Self-Consistent Band Structure Calculation.
Action: Using the converged charge density from Step 2, calculate the electronic eigenvalues (energies) along a specific high-symmetry path in the first Brillouin zone (e.g., Γ → Z → T → Y → Γ → X → S → R).
Causality: This "band path" is chosen to include all points of special symmetry, where band extrema (and therefore the band gap) are most likely to occur. The calculation is "non-self-consistent" because the charge density is fixed, which is a computationally efficient and accurate way to map the band structure.
Step 4: Density of States (DOS) Calculation.
Action: Perform another non-self-consistent calculation on a much denser grid of k-points covering the entire Brillouin zone.
Causality: The DOS provides information on the number of available electronic states at each energy level. Projecting the DOS onto individual atoms and orbitals (PDOS) allows for the identification of which atoms and orbitals contribute to the valence and conduction bands.
Caption: Standard computational workflow for DFT band structure analysis.
Part 3: The Electronic Band Structure and Density of States
Executing the protocol described above yields the electronic band structure of crystalline ammonia borane.
A Wide-Bandgap Insulator
First-principles calculations consistently show that the orthorhombic phase of ammonia borane is a wide-bandgap insulator.[12]
Band Gap: The calculated band gap is approximately 5.90 eV using the GGA functional.[12] This large gap confirms that the material is electrically insulating under ambient conditions.
Indirect Gap: The band gap is indirect , meaning the valence band maximum (VBM) and the conduction band minimum (CBM) occur at different points in the Brillouin zone. Specifically, the VBM is located at the Γ point, while the CBM is at the Z point.[12] An indirect band gap implies that electron-hole recombination is less efficient and requires phonon assistance, a property typical of many insulating materials.
A computational study investigating the effects of pressure revealed that the band gap monotonically decreases as pressure increases, though the material remains non-conducting up to 300 GPa.[7]
Analysis of the Density of States
The Projected Density of States (PDOS) reveals the atomic and orbital character of the bands:
Valence Band: The upper region of the valence band is primarily composed of hybrid states with significant contributions from Nitrogen 2p, Boron 2p, and Hydrogen 1s orbitals. This reflects the covalent nature of the B-N, N-H, and B-H bonds within the molecule.
Conduction Band: The lower region of the conduction band is largely formed from anti-bonding combinations of the same orbitals.
The wide separation between the highest occupied molecular orbital (HOMO)-derived valence band and the lowest unoccupied molecular orbital (LUMO)-derived conduction band is consistent with the chemical stability of the H₃NBH₃ molecule.
Part 4: Experimental Validation and Spectroscopic Insights
While DFT provides a complete theoretical picture, experimental techniques are crucial for validating the calculations and probing the electronic structure.
Photoemission and X-ray Absorption Spectroscopy
These are powerful, direct probes of electronic states.
Photoelectron Spectroscopy (PES): This technique measures the kinetic energy of electrons ejected by photons, providing a map of the occupied electronic states (the valence band). Gas-phase PES studies on ammonia borane have determined the first ionization potential to be around 10.57 eV.[13][14] Core-level PES provides the binding energies of the B 1s (~194.0 eV) and N 1s (~408.0 eV) electrons.[13][15] These experimental values are in excellent agreement with high-level theoretical calculations, providing strong validation for the accuracy of the computed electronic structure.[13][15]
Near-Edge X-ray Absorption Fine Structure (NEXAFS): This technique probes the unoccupied electronic states (the conduction band) by exciting core electrons into empty orbitals. NEXAFS spectra at the boron and nitrogen K-edges provide a detailed picture of the LUMO and higher unoccupied states.[15]
Vibrational Spectroscopy (Raman and IR)
While not a direct probe of the electronic bands, vibrational spectroscopy provides a sensitive measure of the interatomic forces and bonding, which are a direct consequence of the ground-state electron distribution calculated by DFT. The excellent agreement between calculated vibrational frequencies (e.g., for B-N stretching modes) and those measured experimentally with Raman and IR spectroscopy serves as a critical secondary validation of the computational model's accuracy.[4][16][17]
Caption: Synergy between theoretical and experimental approaches.
Part 5: Implications for Materials Science and Drug Development
For Materials Science & Hydrogen Storage
The electronic structure provides a roadmap for understanding the material's behavior. The wide band gap is a quantitative measure of its intrinsic stability. The nature of the valence and conduction bands—derived from the B-N and B/N-H bonding and anti-bonding orbitals—is directly related to the energy required to break these bonds. Therefore, the band structure is a key descriptor for modeling dehydrogenation pathways and for designing catalysts that can lower the activation energy for H₂ release by introducing states within the material's band gap.[18][19]
For Boron-Based Drug Development
While ammonia borane is not a pharmaceutical, it is an archetypal molecule containing the B-N dative bond, a motif of interest in medicinal chemistry. The detailed electronic structure analysis performed on this model system provides critical, transferable insights:
Electrostatic Potential: The charge polarization (Nδ⁻-Bδ⁺) and the hydridic/protic nature of the hydrogens, which are quantified by electronic structure calculations, govern how boron-containing molecules interact with biological targets like enzyme active sites.
Bond Stability: The energy of the B-N bond, reflected in the electronic structure, is a key parameter for designing stable yet reactive boron-based drugs. Understanding the HOMO-LUMO gap informs the compound's susceptibility to redox processes in a biological environment.
Rational Design: The computational protocols validated on this simple system can be applied to more complex boron-based drug candidates to predict their electronic properties, stability, and interaction profiles, thereby accelerating the design-build-test-learn cycle in drug discovery.
References
Structure of a) ammonia borane (AB) H3BNH3, b) ammonia diborane (AaDB)... - ResearchGate. Available at: [Link]
Crystal structure of ammonia borane. | Download Scientific Diagram - ResearchGate. Available at: [Link]
Liu, H., Liu, C., Ma, Y., & Chen, C. (2021). Pressure-Induced Evolution of Crystal and Electronic Structure of Ammonia Borane. The Journal of Physical Chemistry Letters, 12(8), 2036–2043. Available at: [Link]
Theoretical Study of Hydrogen Production from Ammonia Borane Catalyzed by Metal and Non-Metal Diatom-Doped Cobalt Phosphide - MDPI. Available at: [Link]
Sepehri, S., et al. (2007). Spectroscopic studies of dehydrogenation of ammonia borane in carbon cryogel. The Journal of Physical Chemistry B, 111(51), 14285–14289. Available at: [Link]
Sepehri, S., et al. (2007). Spectroscopic Studies of Dehydrogenation of Ammonia Borane in Carbon Cryogel. The Journal of Physical Chemistry B, 111(51), 14285–14289. Available at: [Link]
Íñiguez, J., Yildirim, T., & Ciraci, S. (2008). Ab initio investigation of ammonia-borane complexes for hydrogen storage. Physical Review B, 77(5). Available at: [Link]
Lozano, D., et al. (2023). Photoemission and X-ray Absorption Investigation of Ammonia-Borane in the Gas Phase. The Journal of Physical Chemistry A, 127(48), 10191–10198. Available at: [Link]
DFT studies of dehydrogenation of ammonia-borane catalyzed by : A proton transfer mechanism | Request PDF - ResearchGate. Available at: [Link]
Hart, G. L., et al. (2009). Experimental and computational studies on collective hydrogen dynamics in ammonia borane: incoherent inelastic neutron scattering. The Journal of Chemical Physics, 130(2), 024507. Available at: [Link]
Wu, H., et al. (2008). Structural evolution of ammonia borane for hydrogen storage. Applied Physics Letters, 92(9), 091918. Available at: [Link]
Lin, Y., et al. (2008). Raman spectroscopy study of ammonia borane at high pressure. The Journal of Chemical Physics, 129(23), 234509. Available at: [Link]
Custelcean, R., & Dreger, Z. A. (2003). High-Pressure Raman Spectroscopic Study of the Ammonia−Borane Complex. Evidence for the Dihydrogen Bond. Inorganic Chemistry, 42(24), 7997–7999. Available at: [Link]
Ojha, A. K., & Kumar, M. (2017). Exploring Promising Catalysts for Chemical Hydrogen Storage in Ammonia Borane: A Density Functional Theory Study. Catalysts, 7(5), 153. Available at: [Link]
Moury, R., et al. (2022). Ammonia Borane: An Extensively Studied, Though Not Yet Implemented, Hydrogen Carrier. Molecules, 27(19), 6205. Available at: [Link]
Chong, D. P., & Wang, F. (2022). Dehydrogenation of Ammonia Borane Impacts Valence and Core Electrons: A Photoemission Spectroscopic Study. ACS Omega, 7(40), 35848–35855. Available at: [Link]
Roy, A. K., et al. (2017). Probing Dative and Dihydrogen Bonding in Ammonia Borane with Electronic Structure Computations and Raman under Nitrogen Spectroscopy. The Journal of Physical Chemistry A, 121(29), 5510–5523. Available at: [Link]
Roy, A. K., et al. (2017). Probing Dative and Dihydrogen Bonding in Ammonia Borane with Electronic Structure Computations and Raman under Nitrogen Spectroscopy. The Journal of Physical Chemistry A, 121(29), 5510–5523. Available at: [Link]
Kalaiselvi, R., et al. (2013). Structural, Electronic, Bonding, and Elastic Properties of NH3BH3: A Density Functional Study. Journal of the Physical Society of Japan, 82(2), 024701. Available at: [Link]
Chong, D. P., & Wang, F. (2022). Dehydrogenation of Ammonia Borane Impacts Valence and Core Electrons: A Photoemission Spectroscopic Study. ACS Omega, 7(40), 35848–35855. Available at: [Link]
Latorrata, S., et al. (2024). Investigation of Solid-State Thermal Decomposition of Ammonia Borane Mix with Sulphonated Poly(ellagic Acid) for Hydrogen Release. Polymers, 16(24), 3471. Available at: [Link]
Latorrata, S., et al. (2024). Investigation of Solid-State Thermal Decomposition of Ammonia Borane Mix with Sulphonated Poly(ellagic Acid) for Hydrogen Release. Polymers, 16(24), 3471. Available at: [Link]
Kim, Y., et al. (2011). Role of van der Waals interaction in crystalline ammonia borane. Applied Physics Letters, 99(18), 181907. Available at: [Link]
Parrish, C. L., et al. (2018). Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles. Crystal Growth & Design, 18(6), 3556–3564. Available at: [Link]
Advanced Phase Equilibria: The Ammonia-Boric Acid-Water System
A Technical Guide for Research & Development Executive Summary The ternary system represents a critical equilibrium landscape in inorganic synthesis, pharmaceutical buffering, and nuclear coolant chemistry. Unlike simple...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Research & Development
Executive Summary
The ternary system
represents a critical equilibrium landscape in inorganic synthesis, pharmaceutical buffering, and nuclear coolant chemistry. Unlike simple salt systems, this domain is governed by complex pH-dependent polyborate speciation, resulting in a phase diagram dominated by ammonium pentaborate () and boric acid ().
This guide synthesizes thermodynamic principles with practical experimental protocols, designed for scientists requiring high-purity phase isolation and solubility control.
Part 1: System Architecture & Speciation Logic
To understand the phase boundaries, one must first understand the solution chemistry. The interaction between ammonia (weak base) and boric acid (weak Lewis acid) is not a simple neutralization; it is a polymerization driven by pH.
1.1 The Polyborate Cascade
At low pH, boron exists as trigonal
. As ammonia is introduced, pH rises, triggering the formation of tetrahydroxyborate anions . However, in concentrated solutions (typical of crystallization processes), these species condense into polyborate rings.
Acidic Region (pH < 7): Dominance of
.
Buffer Region (pH 7–9): Formation of triborate (
) and pentaborate () species.
Alkaline Region (pH > 10): Depolymerization back to metaborate/monoborate species.
The following diagram illustrates the condensation logic governing the liquid phase prior to crystallization.
Figure 1: Mechanistic pathway of ammonium pentaborate formation driven by pH and concentration.
Part 2: Phase Diagram Analysis (25°C Isotherm)
The 25°C isotherm is the standard reference for processing. The system is characterized by a large crystallization field for Ammonium Pentaborate (APB), reflecting its stability relative to other ammonium borates.
2.1 Crystallization Fields
Boric Acid Field (
): Occurs at high acid ratios. Solubility is limited (~5.5 wt% in pure water).
Ammonium Pentaborate Field (
): The dominant phase. Note that while chemically it is a pentaborate, in phase diagrams it is often plotted using oxide components (, , ).
Ammonium Tetraborate Field: Only appears at higher ammonia concentrations and is often metastable or difficult to isolate compared to the pentaborate.
2.2 Representative Solubility Data (25°C)
The following table summarizes the equilibrium composition of the liquid phase at invariant points and saturation curves.
Phase Region
Liquid Phase (wt%)
Liquid Phase (wt%)
Solid Phase(s) Present
Pure Water
0.00
5.46
Eutonic Point A
~0.85
~8.20
+
APB Saturation
3.50
14.50
APB Saturation
6.20
12.10
Stoichiometric
~7.00
~10.90
(Pure Solution)
> Note: Data derived from general solubility trends in borate systems. Exact values depend on equilibration time due to the high viscosity of borate solutions.
Part 3: Experimental Methodology (Schreinemakers' Method)
To validate these points or explore new isotherms (e.g., 50°C for recrystallization), one must use the Isothermal Dissolution Equilibrium Method .
3.1 The Challenge: Viscosity & Metastability
Borate systems are notorious for forming supersaturated viscous fluids (gels) that delay crystallization. Standard agitation is often insufficient.
3.2 Protocol: Self-Validating Phase Determination
This workflow ensures thermodynamic equilibrium is reached and solid phases are correctly identified using Schreinemakers' wet residue method.
Figure 2: Workflow for determining phase equilibria in viscous borate systems.
3.3 Step-by-Step Procedure
Preparation: Prepare supersaturated solutions by mixing
and ammonia solution (25%) in varying molar ratios ().
Equilibration: Place vessels in a thermostatic shaker.
Critical Step: Due to polyborate kinetics, equilibration requires 7–14 days .
Sampling: Stop agitation and allow solids to settle for 4 hours at temperature.
Analysis (The "Wet Residue" Technique):
Extract the clear supernatant (Liquid Phase).
Extract the wet solid (Solid Phase + entrained Mother Liquor).
Analyze both for
(Kjeldahl distillation) and (Mannitol-enhanced titration).
Plotting: Connect the Liquid composition point and the Wet Residue point. The extrapolation of this tie-line intersects the theoretical composition of the pure solid phase.
Part 4: Thermodynamic Modeling
For drug development simulations or process scaling, empirical data is insufficient. Thermodynamic models are required to predict activity coefficients (
) in high ionic strength environments.
4.1 Pitzer Model Application
The Pitzer ion-interaction model is the standard for this system. Simple solubility products (
) fail because they do not account for the specific interactions between ions and neutral species.
Key Parameters Required:
Binary Parameters:
, , for interactions like .
Mixing Parameters:
(cation-cation) and (cation-cation-anion) are crucial when adding buffer salts (e.g., NaCl or KCl).
Modeling Insight:
When simulating this system, treat the "borate" component not as a single species, but as a pH-dependent distribution of
, , and .
Part 5: Applications in R&D
5.1 Pharmaceutical Buffering & API Synthesis
Ammonium pentaborate is a unique buffer system. Unlike phosphate or acetate, it provides buffering capacity in the alkaline range (pH 8.5–9.5) with high solubility.
API Purity: When synthesizing boron-containing drugs (e.g., proteasome inhibitors), controlling the
ratio prevents the co-precipitation of boric acid, which is difficult to remove downstream.
5.2 Nuclear Safety (PWR Coolant)
In Pressurized Water Reactors (PWR), boric acid is a neutron absorber. Ammonia (or lithium) is added to control pH and reduce corrosion.
Risk: The phase diagram dictates the "hideout" phenomenon—localized precipitation of ammonium borates in crevices where local boiling concentrates the solution. Understanding the solubility limit prevents flow blockage and localized corrosion.
5.3 Crystal Engineering
Ammonium Pentaborate (APB) crystals are used in nonlinear optics.
Growth Strategy: Based on the phase diagram, growth should occur in the APB Saturation zone (Table 2.2). Deviating toward the acid side risks
inclusions, which degrade optical clarity.
References
Gmelin Institute. Gmelin Handbook of Inorganic Chemistry: Boron Compounds. System Number 13.
Experimental Methodology:
Schreinemakers, F. A. H. (1893). "Graphische Ableitungen aus den Lösungs-Isothermen eines ternären Systems." Zeitschrift für Physikalische Chemie. (Foundational text for the wet residue method).
Thermodynamic Modeling:
Pitzer, K. S. (1991). Activity Coefficients in Electrolyte Solutions. CRC Press. (Source for interaction parameters).
Industrial Application Data
U.S. Borax.[1][2] "Ammonium Pentaborate: Technical Data Sheet." Link
Ingri, N. (1963). "Equilibrium studies of polyanions containing B(III), Si(IV), Ge(IV) and V(V)." Svensk Kemisk Tidskrift.
, is a prominent semi-organic nonlinear optical (NLO) material. Valued for its deep UV transparency (cutoff ~230 nm), high laser damage threshold, and favorable mechanical properties, APB is a critical candidate for frequency conversion applications in the UV region.
This protocol details the Slow Evaporation Solution Growth (SESG) technique for harvesting high-optical-quality APB single crystals. Unlike melt growth, SESG operates at near-ambient temperatures, minimizing thermal strain and defect formation. This guide emphasizes the 1:10 molar synthesis route (Ammonium Carbonate : Boric Acid) to ensure stoichiometric precision and high purity.
Material Chemistry & Synthesis Logic
The Stoichiometric Advantage
Direct dissolution of commercial ammonium pentaborate powder often yields inconsistent results due to variable hydration states. The preferred route is the in-situ synthesis using Ammonium Carbonate and Boric Acid.
Reaction Equation:
Why this route? The evolution of
acts as a self-purifying step, driving the reaction forward and leaving no ionic by-products other than the target crystal and water.
Molar Ratio: A strict 1:10 ratio (Carbonate:Boric Acid) is required to secure the pentaborate anion structure
. Deviations can lead to the formation of metaborates or tetraborates, which degrade optical performance.
Repeat: Perform at 35°C, 40°C, and 45°C to generate the solubility slope.
Self-Validating Checkpoint: The solubility of APB should increase linearly with temperature. If a plateau is observed, check for pH drift (target pH ~8.3).
This workflow is designed to maintain the solution within the Metastable Zone Width (MSZW) —the region where existing crystals grow, but no new nuclei form.
Filtration: Pass the solution through Whatman No. 1 filter paper (pore size 11 µm) twice to remove dust/insoluble impurities. Dust particles act as heterogenous nucleation sites (defects).
Saturation: Allow the solution to stabilize at the growth temperature (typically 32°C - 35°C).
Step 3: Seed Preparation (Critical)
Do not grow bulk crystals directly from solution. Use a seed.
Take 50 ml of saturated solution in a petri dish.
Allow rapid evaporation (covered with perforated foil) for 3-5 days.
Selection: Harvest small crystals (2-3 mm). Inspect under a polarized microscope. Select only those with perfect transparency and well-defined facets. Discard twinned or cloudy seeds.
Step 4: Bulk Growth Setup
Vessel: Use a borosilicate glass jar (500 ml). Clean with acetone and rinse with ultrapure water.
Mounting: Tie the selected seed with a fine nylon thread (hair-thin) and suspend it in the center of the saturated solution.
Why Nylon? It is chemically inert and minimizes stress at the mounting point.
Evaporation Control: Cover the jar with a perforated lid (or Parafilm with ~5 pinholes).
Control Mechanism: The rate of evaporation is controlled by the aperture size. Smaller holes = slower evaporation = higher quality.
Environment: Place the jar in a vibration-free, constant temperature bath (accuracy ±0.01°C).
Step 5: Harvesting
Duration: 20–40 days depending on evaporation rate.
Extraction: Carefully lift the crystal. Do not touch with bare hands (thermal shock/oils).
Drying: Blot with tissue paper. Do not wipe.
Process Visualization
Workflow Diagram: Synthesis to Harvest
Caption: Operational workflow for the synthesis and growth of APB crystals, highlighting the parallel path for seed generation.
Logic Diagram: Supersaturation Control
Caption: The critical balance of SESG. The goal is to keep the solution concentration strictly within the Metastable Zone (Green).
Characterization & Quality Control
Once harvested, the crystal must be validated.
Technique
Purpose
Expected Result for APB
Powder XRD
Phase Purity
Sharp peaks matching standard JCPDS data for APB Tetrahydrate.
FTIR
Functional Groups
Presence of ring stretching (1300-1400 ) and vibrations.
UV-Vis-NIR
Optical Window
Transmission > 80% in 230–1100 nm range.
Kurtz-Perry
NLO Efficiency
SHG signal confirmation (Green light emission at 532nm from 1064nm source).
Vickers Hardness
Mechanical Stability
Load dependence analysis (typically soft, Hardness Number ~50-80).
Troubleshooting Guide
Problem: Veils or liquid inclusions inside the crystal.
Cause: Growth rate was too fast (evaporation holes too large).
Fix: Reduce the number of pinholes in the Parafilm. Ensure temperature stability is better than ±0.1°C.
Problem: Parasitic crystals growing on the seed or beaker bottom.
Cause: Solution entered the Labile Zone (supersaturation too high).
Fix: Remove the main crystal, filter the solution again, slightly warm it to dissolve micro-nuclei, and re-suspend the crystal.
Problem: Opaque or milky crystal.
Cause: Impurities or pH drift.
Fix: Ensure reagents are 99.9% pure. Check pH; APB is stable in alkaline conditions (pH ~8-9). Acidic shifts can cause decomposition.
References
Vigneshwaran, A., et al. "Studies on nonlinear optical ammonium pentaborate crystals."[2] Journal of Materials Science: Materials in Electronics, 2017.
Balakrishnan, T., et al. "Growth, structural, optical, thermal and mechanical properties of ammonium pentaborate single crystal."[2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2008.
U.S. Borax. "Ammonium Pentaborate Product Data Sheet."[3][4] Rio Tinto / U.S. Borax Technical Resources.
Rathod, K.R., et al. "Effect of L-Serine Doping on Growth and Properties of Ammonium Pentaborate Single Crystal."[2] Journal of Electronic Materials, 2019.
Dilli, A., et al. "Investigation on the optical, electronic, and thermal parameters of ammonium pentaborate tetrahydrate single crystal for photonic application." Journal of Materials Science: Materials in Electronics, 2024.[2]
preparation of ammonium pentaborate electrolytes for capacitors
Executive Summary This guide details the synthesis and formulation of non-aqueous Ammonium Pentaborate (APB) electrolytes, the industry standard for medium-to-high voltage (200V–450V) aluminum electrolytic capacitors. Un...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthesis and formulation of non-aqueous Ammonium Pentaborate (APB) electrolytes, the industry standard for medium-to-high voltage (200V–450V) aluminum electrolytic capacitors. Unlike simple dissolution protocols, this note focuses on the esterification-dehydration mechanism required to achieve high spark voltages.
While the primary application is electrochemical energy storage, the rigorous control of ionic purity, pH, and water content described here parallels the Quality by Design (QbD) principles familiar to drug development professionals.
Theoretical Background: The Borodiglycol Mechanism
Merely dissolving ammonium pentaborate in ethylene glycol (EG) is insufficient for high-performance capacitors. The goal is to drive a condensation reaction between the borate ion and the glycol to form borodiglycol complexes (borate esters).
Why this matters:
Conductivity: The complexed anion is more mobile and stable in the glycol matrix than the raw hydrated borate.
Water Removal: The reaction produces water. If this water is not removed via thermal processing, the electrolyte will have a low breakdown voltage (spark voltage) and will generate hydrogen gas inside the capacitor, leading to failure.
Spark Voltage: Lower water content directly correlates to higher spark voltage.
The Reaction Logic:
Strategic Workflow Visualization
The following diagram illustrates the critical path from raw materials to a qualified electrolyte. Note the "Critical Control Point" (CCP) at the dehydration stage.
Figure 1: Process flow for the synthesis of high-voltage glycol-borate electrolytes. The dehydration step is the primary determinant of spark voltage.
Equipment: 3-neck round bottom flask, mechanical stirrer, heating mantle, Dean-Stark trap (for water removal), conductivity meter, Karl Fischer titrator.
Step-by-Step Methodology
Step 1: Solvation and Initial Reaction
Charge the reactor with 800g Ethylene Glycol .
Start stirring at 300 RPM.
Slowly add 150g Boric Acid . The mixture will be a slurry.
Slowly add 50g Ammonia Solution (28%) via an addition funnel.
Observation: The reaction is exothermic. The slurry will begin to clear as ammonium pentaborate forms and dissolves.
Step 2: The "Cooking" Process (Esterification)
Raise temperature to 105°C . The solution should become clear.
Increase temperature to 145°C–150°C .
Critical Action: Monitor the Dean-Stark trap. You are distilling off the water introduced by the ammonia solution AND the water generated by the esterification reaction.
Maintain 145°C until the water content (measured by sampling) drops to the target level (typically 1.0% to 1.5% for 400V applications).
Step 3: Aging and Additives
Cool the solution to 85°C .
Add 1.0g Ammonium Hypophosphite (dissolved in minimal water if necessary, though solid addition is preferred to minimize re-hydration).
Add 10g p-Nitrobenzyl alcohol (or p-nitrobenzoic acid). This captures hydrogen gas generated during capacitor operation.
Continue stirring for 2 hours at 85°C to ensure complete equilibration.
Cool to room temperature.
Quality Control & Self-Validation
A robust electrolyte system must be self-validating. Use the following metrics to accept or reject a batch.
Table 1: Target Specifications for 400V Electrolyte
Parameter
Target Range
Method
Mechanism/Impact
Appearance
Clear, colorless to yellow
Visual
Turbidity indicates undissolved borates or polymer precipitation.
Conductivity (25°C)
1.5 – 2.5 mS/cm
AC Impedance
Too low = High ESR (Heat). Too high = Low Spark Voltage.
The voltage at which current spikes/breakdown occurs.
Protocol: Spark Voltage Determination
Immerse a formed aluminum anode foil and a cathode foil into the electrolyte (beaker cell).
Apply a constant current (e.g., 1 mA/cm²).
Monitor voltage over time.
Vs is defined as the point where the voltage stops rising linearly and begins to scintillate or drop.
Causal Logic: Water vs. Performance
The relationship between water content, conductivity, and spark voltage is inverse. This diagram explains the trade-off decisions a scientist must make.
Figure 2: The fundamental trade-off in electrolyte formulation. Optimization lies in the "Goldilocks" zone (1.0 - 1.5% water).
Troubleshooting Guide
Issue: Precipitation upon cooling.
Cause: Borate concentration too high (>20%) or insufficient esterification (cooking time too short).
Fix: Dilute with EG or reheat to 145°C to drive esterification further.
Issue: Low Spark Voltage (<350V).
Cause: Water content too high.
Fix: Return to dehydration step. Check Dean-Stark trap efficiency.
Issue: pH drift over time.
Cause: Ammonia evaporation.
Fix: Perform synthesis in a tighter vessel; consider using amine additives with higher boiling points (e.g., Triethanolamine) alongside ammonia, though this affects conductivity.
References
U.S. Borax. (2024).[1][2] Ammonium Pentaborate Product Data Sheet. Borax.com. Link
Shinozaki, K., et al. (1984). Electrolyte system for electrolytic capacitors. U.S. Patent 4,447,346. Google Patents. Link
Stange, H., & Clark, S. (1959). Production of ammonium pentaborate and boric oxide from borax. U.S. Patent 2,867,502. Google Patents. Link
Alwitt, R. S. (2002). Method of and electrolyte for anodizing aluminium substrates. WO Patent 2002045104A2. Google Patents. Link
Schubert, M. (2001). Electrolyte for aluminum electrolytic capacitor. DE Patent 10104714C1. Google Patents. Link
doping techniques for ammonium pentaborate octahydrate crystals
Application Note: Advanced Doping Protocols for Ammonium Pentaborate Octahydrate (APB) Crystals Executive Summary Ammonium Pentaborate Octahydrate (APB), , is a premier inorganic material for nonlinear optical (NLO) appl...
, is a premier inorganic material for nonlinear optical (NLO) applications, particularly in UV frequency conversion.[1][2][3] While intrinsically robust, pure APB often faces limitations in Second Harmonic Generation (SHG) efficiency and mechanical hardness.
This guide details the Controlled Doping Protocol to engineer the APB lattice. By introducing specific organic (e.g., Thiourea, L-Serine) or metallic (e.g.,
) dopants, researchers can modulate the hydrogen-bonding network, thereby enhancing optical nonlinearity and thermal stability.
Audience Note: While APB is an optical material, the solution-growth protocols and solid-state characterization workflows described herein directly parallel pharmaceutical crystallization strategies (e.g., polymorph screening, co-crystal engineering). This guide serves as both a specific protocol for APB and a model system for doping hydrogen-bonded API (Active Pharmaceutical Ingredient) frameworks.
Part 1: Material Fundamentals & Doping Strategy
The Host Matrix: APB Structure
APB crystallizes in the orthorhombic system (Space group
or depending on hydration/conditions). Its structure consists of isolated pentaborate anions linked by ammonium cations and water molecules via a complex 3D hydrogen-bond network.
Why Dope? The extensive H-bond network allows for the accommodation of dopants that possess amine or hydroxyl groups (like amino acids) without disrupting the bulk crystal habit.
Target Effect: Dopants distort the electron density distribution in the borate rings, increasing the hyperpolarizability (
Application Note: Fabrication of Ammonium Pentaborate (APB) Materials for Neutron Detection & Dosimetry
This Application Note is structured to guide researchers through the precise fabrication of Ammonium Pentaborate (APB) materials for neutron detection. Unlike standard inorganic scintillators, APB offers a unique advanta...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the precise fabrication of Ammonium Pentaborate (APB) materials for neutron detection. Unlike standard inorganic scintillators, APB offers a unique advantage: it combines high boron content for neutron capture with a hydrogen-rich matrix for neutron moderation, making it exceptionally valuable for Boron Neutron Capture Therapy (BNCT) dosimetry and portable neutron sensing.
Executive Summary & Scientific Rationale
The detection of thermal neutrons relies heavily on the capture cross-section of specific isotopes. While Helium-3 is the gold standard, its scarcity has driven the search for solid-state alternatives. Ammonium Pentaborate Octahydrate ($ (NH_4)B_5O_8 \cdot 4H_2O $, often abbreviated as APB) presents a distinct tripartite advantage:
High
B Loading: Boron-10 has a thermal neutron capture cross-section of 3840 barns. APB allows for high stoichiometric loading of Boron.
Intrinsic Moderation: The ammonium (
) and hydrate () groups provide a high density of hydrogen. This allows fast neutrons to be thermalized within the detector volume before capture, increasing efficiency for broad-spectrum sources.
Tissue Equivalence: For drug development and BNCT, APB’s effective atomic number (
) closely mimics human soft tissue, making it an ideal candidate for dosimetric phantoms.
The Detection Mechanism
The core detection event is the nuclear breakup of Boron-10 upon neutron capture:
In APB fabrication, we utilize this reaction by either growing single crystals for bolometric/ionization detection or creating composite screens with phosphors (e.g., ZnS:Ag) where the
-particle excites the phosphor.
Critical Raw Materials & Preparation
To achieve detection sensitivity, standard chemical grades are insufficient. Isotopic enrichment is the primary variable controlling sensitivity.
Component
Grade/Specification
Function
Boric Acid ()
B-Enriched (>96%)
Primary neutron capture agent.
Ammonia Solution ()
Semiconductor Grade (28-30%)
Cation source; pH control.
Milli-Q Water
18.2 Mcm
Solvent; prevents ionic impurities.
ZnS:Ag (Silver-doped Zinc Sulfide)
Scintillation Grade (<10 m particle)
Photon emitter (for composite screens).
PMMA / Epoxy
Optical Grade
Binder for composite fabrication.
Protocol A: Synthesis of
B-Enriched Ammonium Pentaborate (APB)
This protocol describes the synthesis of the APB precursor material. This must be performed with high precision to ensure the correct stoichiometry (
molar ratio of ).
Step-by-Step Synthesis
Stoichiometric Calculation:
Calculate the mass of enriched
B-Boric Acid required.
Target Reaction:
.
Note: A slight excess of Boric Acid (1-2%) is often maintained to prevent the formation of Ammonium Tetraborate.
Dissolution (Temperature Controlled):
Heat 500 mL of Milli-Q water to 80°C in a double-jacketed glass reactor.
Slowly add the calculated
B-Boric Acid under magnetic stirring (400 RPM). Ensure complete dissolution.
Ammonolysis:
Critical Step: Slowly add the Ammonia solution dropwise.
Monitor pH continuously. The target pH for APB crystallization is 8.0 – 8.5 .
Observation: The solution should remain clear. If turbidity occurs, temperature is too low.
Crystallization (Slow Evaporation Technique):
Filter the hot solution through a 0.2
m PTFE membrane to remove insoluble particulates.
Transfer to a crystallizer vessel housed in a vibration-free constant temperature bath (CTB) set to 35°C .
Cover with a perforated parafilm to control evaporation rate (approx. 2-5 mL/day).
Harvest: After 14-21 days, transparent rhombic crystals will form.
Purification:
Wash crystals with cold ethanol (to remove surface impurities without dissolving the borate).
Dry in a vacuum oven at 40°C for 6 hours.
Workflow Visualization
Figure 1: Workflow for the synthesis of Enriched Ammonium Pentaborate crystals.
Protocol B: Fabrication of APB-ZnS Composite Scintillator Screens
For applications requiring immediate optical readout (e.g., neutron imaging or portable counters), APB is best used as a converter matrix mixed with a bright phosphor.
Rationale
APB is transparent to visible light but does not scintillate efficiently on its own. By mixing pulverized APB with ZnS:Ag, the alpha particles from the boron capture event escape the APB grain and strike the ZnS, producing light (450 nm blue emission).
Fabrication Steps
Micronization:
Ball-mill the grown APB crystals to a median particle size (
) of 20 m .
Caution: Perform in a dry box (RH < 20%) as APB is slightly hygroscopic.
Matrix Formulation:
Prepare a mixture of:
60 wt%
B-Enriched APB Powder (Neutron Converter).
30 wt% ZnS:Ag Phosphor (Scintillator).
10 wt% Optical Binder (PVB or PMMA dissolved in toluene).
Homogenization:
Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) for 5 minutes at 2000 RPM to ensure uniform distribution of ZnS around APB grains.
Blade Casting (Tape Casting):
Pour the slurry onto a Mylar or glass substrate.
Use a doctor blade to cast a film with a wet thickness of 200-300
m .
Note: This thickness is optimized to balance neutron capture probability vs. light escape transparency.
Curing & Encapsulation:
Dry at room temperature for 24 hours.
Mandatory: Laminate the screen between thin Aluminum foil (light reflector) and a moisture barrier film to prevent APB degradation.
Protocol C: Tissue-Equivalent Phantoms for BNCT Dosimetry
For drug development professionals working on Boron Neutron Capture Therapy, determining the neutron flux depth-dose profile is critical. APB allows for the creation of solid phantoms.
Gel Preparation:
Dissolve APB in a warm aqueous solution containing 10% Gelatin or Agarose .
Add trace amounts of urea if density adjustment is needed to match specific tissue types (brain vs. muscle).
Molding:
Pour the mixture into anthropomorphic molds (e.g., head phantoms).
Allow to set at 4°C.
Usage:
These phantoms are placed in neutron beams. Because they contain the same boron capture agent used in the drugs (BSH or BPA), they allow for direct verification of the "Boron Dose" component using activation foils placed within the gel.
Quality Control & Characterization
Trustworthiness in detection requires rigorous validation.
Gamma Rejection Ratio (GRR): > . Distinct alpha peak in Pulse Height Spectrum.
Hygroscopicity Test
24h exposure at 60% RH.
Mass gain < 0.5%. (Critical for long-term stability).
Neutron Response Logic
Figure 2: The logical pathway from neutron incidence to signal generation in an APB-based detector.
References
Maity, A., et al. (2018).[2] "High-efficiency hexagonal boron nitride neutron detectors with 10B enrichment." Applied Physics Letters. Link (Context: Advanced BN detectors derived from borate precursors).
Uher, J., et al. (2007).[2] "Boron-loaded composite neutron detectors." Nuclear Instruments and Methods in Physics Research Section A. Link (Context: Composite fabrication methodology).
Ryu, G., et al. (2025). "Growth and characterization of ammonium pentaborate single crystals for nonlinear optical applications." Journal of Crystal Growth. (Context: APB Synthesis Protocols).
Craft, A. E., et al. (2020).[3] "Boron-Based Neutron Scintillator Screens for Neutron Imaging." Journal of Imaging.[3] Link (Context: Screen fabrication and thickness optimization).
IUCr. "Ammonium pentaborate octahydrate structure and properties." Acta Crystallographica. Link (Context: Crystallographic data for XRD validation).
recrystallization techniques for high-purity azane boric acid
Executive Summary Azane boric acid , universally referred to in industrial and academic literature as Ammonia Borane (AB, ) , represents a premier candidate for solid-state hydrogen storage (19.6 wt% ) and a mild reducin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Azane boric acid , universally referred to in industrial and academic literature as Ammonia Borane (AB,
) , represents a premier candidate for solid-state hydrogen storage (19.6 wt% ) and a mild reducing agent in pharmaceutical synthesis.
However, commercial-grade AB often contains trace ionic impurities—specifically the diammoniate of diborane (DADB,
) —which acts as a destabilizing agent, lowering the decomposition temperature and causing hazardous pressure buildup during storage. This guide details two field-validated purification protocols designed to isolate ultra-high purity AB, emphasizing the removal of DADB and metathesis byproducts.
Physicochemical Profile & Solubility Physics
Understanding the polarity mismatch between the B-N bond and potential solvents is critical for designing a recrystallization system. AB is a dipolar molecule (
) that relies on dihydrogen bonding ().
Table 1: Solubility & Solvent Compatibility
Solvent
Solubility Profile
Application Note
THF (Tetrahydrofuran)
High (~20 wt%)
Primary solvent for synthesis and initial purification. Solubilizes both AB and some ionic impurities.
Diethyl Ether ()
Moderate
Critical for Stability: AB is soluble; the unstable DADB isomer is insoluble. Used for selective extraction.
Hexane / Heptane
Insoluble
The ideal anti-solvent. Induces crystallization when added to THF or Ether solutions.
Water
High
Avoid. Causes slow hydrolysis ( evolution), especially if acidic traces are present.
Methanol/Ethanol
High
Avoid. Causes alcoholysis (formation of alkoxyboranes) and release.
Safety Directives (Read Before Proceeding)
Hydrogen Evolution: AB is stable in dry air but releases
upon contact with moisture, acids, or transition metal catalysts. All recrystallization must occur under an inert atmosphere ( or Ar) or in a well-ventilated fume hood.
DADB Instability: The ionic isomer (DADB) is metastable. Accumulation of this impurity can lead to spontaneous exothermic decomposition.
Pressure Hazards: Never store large quantities of freshly recrystallized AB in tightly sealed, unvented glass vessels until stability is confirmed.
Protocol A: The "THF-Displacement" Method
Objective: Removal of inorganic salts (
, ) and bulk purification from crude synthesis mixtures.
Purity Target: >97%
Yield: ~85-90%
Reagents & Equipment
Crude Ammonia Borane
Anhydrous THF (Inhibitor-free preferred)
Anhydrous Hexane
Schlenk line or Nitrogen atmosphere glovebox
Fritted glass filter (Porosity M)
Step-by-Step Methodology
Dissolution: In a glovebox or under
flow, dissolve crude AB in anhydrous THF at room temperature. Use approximately 5 mL THF per 1 g of AB .
Note: Do not heat above 40°C. AB begins to decompose/isomerize at elevated temperatures in solution.
Filtration: The solution will likely appear cloudy due to insoluble salts (e.g.,
from metathesis synthesis). Filter the solution through a fritted glass funnel into a clean receiving flask.
Result: A clear, colorless filtrate containing dissolved AB.
Concentration (Optional): If the solution is too dilute, remove ~30% of the THF under reduced pressure (vacuum), but do not dry completely.
Anti-Solvent Addition: While stirring the THF solution vigorously, slowly add anhydrous Hexane dropwise.
Ratio: Target a final THF:Hexane ratio of 1:1 to 1:2.
Observation: A white crystalline precipitate will form immediately.
Crystallization: Cool the flask to -20°C for 2 hours to maximize yield.
Isolation: Filter the white crystals. Wash the cake 3x with cold Hexane.
Drying: Dry under high vacuum at room temperature for 4-6 hours.
Caution: Ensure all THF is removed. Residual THF can complex with boranes, altering reactivity.
Protocol B: The "Ether-Selective" Extraction
Objective: Specific removal of the DADB isomer (
) to produce "Storage-Grade" (Ultra-Pure) AB.
Purity Target: >99% (Melting Point >112°C)
The Mechanistic Logic
While Protocol A removes salts, it may co-precipitate traces of DADB. Protocol B exploits the fact that AB is soluble in Diethyl Ether, whereas DADB is effectively insoluble.
Step-by-Step Methodology
Extraction: Place the AB solid (from Protocol A or commercial source) into a Soxhlet thimble or a flask.
Solvation: Add anhydrous Diethyl Ether . Stir at room temperature for 30 minutes.
Critical: Do not reflux aggressively. Mild warming (30°C) is acceptable, but high heat promotes DADB formation.
Filtration: Filter the suspension.
Residue: The solid left on the filter contains the ionic DADB impurity and any remaining salts.
Filtrate: The clear ether solution contains high-purity AB.
Precipitation:
Option 1 (Evaporation): Gently remove ether under vacuum until crystals form.
Option 2 (Anti-Solvent): Add an equal volume of Pentane or Hexane to the ether solution and cool to -30°C.
Drying: Isolate crystals and dry under vacuum.
Visualization: Workflow & Decision Logic
Figure 1: Decision matrix for Ammonia Borane purification. Protocol A is for bulk salt removal; Protocol B is for isomer (DADB) removal.
Quality Control (QC) & Characterization
To validate the success of the recrystallization, the following metrics must be met.
A.
NMR Spectroscopy (The Gold Standard)
Dissolve a small sample in
-THF or .
Pure AB: A clean quartet at
to ppm ( Hz). This splitting arises from the coupling of Boron to three Hydrogen atoms.
Impurity (DADB): Look for a triplet (from
) near -12 ppm and a quintet (from ) near -38 ppm.
Impurity (Borazine): A singlet near +30 ppm indicates thermal decomposition.
B. Melting Point Analysis
Commercial/Crude: Often melts over a range of 105–110°C with visible foaming (gas release).
High Purity: Sharp melting point between 112–115°C .
Ultra-Pure: Literature cites values as high as 125°C for samples completely free of DADB.
References
Shore, S. G., & Parry, R. W. (1955). The Crystalline Compound Ammonia-Borane,
Heldebrant, D. J., et al. (2008). Synthesis and mechanical milling of sodium borohydride for hydrogen storage. Energy & Environmental Science. Link
Staubitz, A., et al. (2010). Ammonia–Borane and Related Compounds for Hydrogen Storage.[1][2][3][4][5][6][7][8] Chemical Reviews. Link
U.S. Department of Energy. (2006). Ammonia-Borane and Related N-B-H Compounds and Materials: Safety Aspects. DOE Hydrogen Program. Link
Ramachandran, P. V., & Gagare, P. D. (2007). Preparation of Ammonia Borane in High Yield and Purity, Methanolysis, and Regeneration. Inorganic Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Controlling Hydration & Dehydration Equilibrium in Azane-Substituted Boronic Acids
Ticket ID: #AB-HYD-001
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Azane" Factor
User Clarification: In the context of drug development, "Azane Boric Acid" typically refers to Amino-Boronic Acids (e.g., precursors to Bortezomib, Ixazomib). The term "Azane" (IUPAC for ammonia/amine) highlights the critical presence of a nitrogen atom capable of coordinating with the boron center.
The Core Challenge:
The synthesis of amino-boronic acids is governed by a reversible equilibrium between the Monomeric Boronic Acid (hydrated, active) and the Boroxine Trimer (dehydrated, anhydride).
Unlike simple aryl boronic acids, Amino-Boronic Acids possess an internal "Azane" (amine) group that can form a dative B-N bond (Wulff-type interaction). This internal coordination significantly alters the hydration equilibrium, often stabilizing the monomer but complicating purification.
The Equilibrium Landscape (Visualized)
This diagram illustrates the thermodynamic cycle you are fighting against. The "Azane" effect is represented by the internal B-N coordination.
Figure 1: The dynamic equilibrium between the hydrated acid, the dehydrated boroxine, and the amine-coordinated species.
Synthesis & Isolation Protocols (The "Wet" Phase)
Objective: Isolate the monomeric species without inducing uncontrolled oligomerization.
Protocol A: Controlled Hydrolysis During Workup
Use this when your reaction yields a mixture of boroxine and acid.
Step
Action
Mechanistic Rationale
1
Quench
Quench reaction with (aq) or dilute HCl. Target pH: 5-6.
2
Extraction
Use EtOAc or THF/Ether . Avoid DCM if possible.
3
Phase Break
If an emulsion forms (common with amino-boronics), add Brine .
4
Solvent Swap
Concentrate organic layer, but do not dry to completion yet. Add a small volume of Acetonitrile (ACN) or Acetone .
Protocol B: The "Pinacol Rescue" (Alternative)
If hydration control fails and the product oils out as an oligomer.
Dissolve the undefined "goo" in
or .
Add 1.05 eq. Pinacol .
Stir for 2 hours with
.
Isolate the Pinacol Ester .
Why? The ester is thermodynamically stable and does not suffer from hydration equilibrium issues. It can be hydrolyzed back to the acid in situ during the next drug discovery step using phenylboronic acid exchange.
Drying & Storage (The "Dry" Phase)
Objective: Remove solvent without driving the equilibrium fully to the boroxine (unless intended).
Critical Warning: Standard high-vacuum drying (
, ) will almost always convert Amino-Boronic Acids to their Boroxine form.
Troubleshooting Guide: Drying Methods
Method
Outcome
Recommended For
High Vacuum / Heat
Boroxine (Anhydride)
Long-term storage. Boroxines are often more stable.[1] You must calculate stoichiometry based on the trimer MW.
Lyophilization (Freeze Drying)
Fluffy Monomer (Acid)
Biological assays. The sublimation of ice leaves the hydrated lattice intact.
Ambient Air / Desiccator
Mixed Phase
NOT RECOMMENDED. Results in variable stoichiometry (e.g., 1.5 per molecule).
Analytical Verification (NMR)
Issue: Amino-boronic acids often yield broad, uninterpretable NMR spectra in
due to rapid monomer-trimer exchange and quadrupole broadening of the Boron nucleus ().
Diagnostic Protocol: The "Solvent Shake"
Scenario: You see broad aromatic peaks and fractional integration.
Test 1: The De-Oligomerizer
Run NMR in
-MeOD or -DMSO + 1 drop .
Result: The protic solvent breaks the boroxine ring. You will see sharp peaks corresponding to the monomeric ester/acid.
Note: In MeOD, you are observing the methyl boronate ester, which confirms the carbon skeleton purity.
Test 2:
NMR (Standardize to )
Boronic Acid (Monomer):
(Broad).
Boroxine (Trimer):
(Often broader).
Tetrahedral "Azane" Complex:
(Sharp).
Insight: If you see a sharp peak upfield (<15 ppm), your amine is coordinated to the boron (zwitterion).
Troubleshooting FAQs
Q1: My amino-boronic acid is an "oil" that won't crystallize. How do I fix this?
Diagnosis: You likely have a "waxy" mixture of the acid and the boroxine, or the internal B-N bond is preventing crystal lattice packing.
Fix:
Dissolve in minimal Acetone .
Add Water dropwise until cloudy.
Allow to stand. The water forces the equilibrium toward the fully hydrated acid, which is often more crystalline than the amorphous mixture.
Alternatively, convert to the HCl salt of the amine. Protonating the amine (
) breaks the B-N coordination, often yielding a nice solid.
Q2: The elemental analysis (CHN) is off by 2-3%. Is my compound impure?
Diagnosis: Probably not. It is likely a stoichiometry error regarding water.
Fix: Calculate the theoretical values for the Boroxine (
) and the Monohydrate (). Your data usually fits one of these "hydration states" perfectly. In drug development, it is acceptable to report the "effective molecular weight" based on quantitative NMR (qNMR).
Q3: I need to use this in a Suzuki coupling. Does the hydration state matter?
Answer: Generally, no . The Suzuki reaction conditions (aqueous base, heat) will rapidly hydrolyze any boroxine back to the active boronate species in situ. However, you must adjust your weighing mass to account for the lower molecular weight of the boroxine (anhydride) to ensure correct stoichiometry relative to the halide.
Decision Logic: Troubleshooting Flowchart
Figure 2: Logical workflow for diagnosing purity vs. hydration issues.
References
Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2]
Marinaro, W. A., et al. (2012).[3] "Properties of a Model Aryl Boronic Acid and Its Boroxine." Journal of Pharmaceutical Sciences, 101(9), 3190-3198.
Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2, 1833-1837.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.
Welcome to the High-Purity APB Support Center. If you are accessing this guide, you are likely facing a specific challenge: maintaining the octahydrate phase while maximizing chemical purity.
Critical Technical Warning: Ammonium Pentaborate exists primarily in two forms: the Tetrahydrate (stable, commercial standard) and the Octahydrate (metastable, temperature-sensitive).[1] Most "purity" issues reported by users are actually phase degradation issues.[1] The octahydrate loses water to become tetrahydrate at temperatures as low as 30–40°C or in low-humidity environments.[1]
This guide treats "Impurities" in two distinct categories:
Chemical Impurities: Ionic contaminants (Fe, Na, Cl, SO₄).[1]
Phase Impurities: Unwanted conversion to tetrahydrate or boric acid byproducts.[1]
Module 1: Raw Material Control (The Stoichiometric Gate)
User Issue: "My yield is low, and the pH is drifting."
The synthesis of Ammonium Pentaborate is a reaction between Boric Acid (
) and Ammonia ().[1][2][3][4] Impurities often enter here via low-grade boric acid (carrying Iron/Sulfates) or incorrect stoichiometry.[1]
The Protocol: Stoichiometric Balance
To minimize polyborate byproducts, you must maintain a precise molar ratio.[1]
Actionable Step: Use Electronic Grade (99.99%+) Boric Acid .[1] If using technical grade, you must perform the Ion Exchange step in Module 2.[1]
Module 2: Chemical Impurity Removal (The "Wet" Phase)[1]
User Issue: "My crystals have a yellow tint or low UV transmission."
Root Cause: Transition metals, specifically Iron (Fe³⁺) .[1] Even at <5 ppm, Iron causes yellowing and UV absorption.[1] Standard recrystallization is often insufficient because Fe³⁺ can incorporate into the borate lattice.[1]
Workflow: Chelation & Ion Exchange
Do not rely solely on recrystallization for Iron removal.[1] Use this pre-treatment on your mother liquor.[1]
Dissolution: Dissolve crude APB in deionized water (18 MΩ) at 50°C (Do not exceed 60°C to prevent premature ammonia loss).
Chelation (Optional for <10ppm Fe): Add EDTA (0.05 wt%) to sequester free metal ions.[1]
Cation Exchange (Mandatory for High Purity):
Resin: Macroporous Strong Acid Cation Exchange Resin (e.g., Purolite S957 or equivalent chelating resin specific for transition metals).[1]
Figure 1: Purification workflow emphasizing the Ion Exchange step prior to crystallization.
Module 3: Crystallization & Drying (The "Phase" Control)
User Issue: "The material passed chemical QC but failed X-Ray Diffraction (XRD). It looks like Tetrahydrate."[1][5]
Root Cause: Thermal dehydration.[1] The Octahydrate is fragile.[1] If you dry it at standard oven temperatures (60–100°C), you will degrade it to Tetrahydrate.[1]
Protocol: The "Cold" Crystallization
Cooling Ramp: Cool the purified solution from 50°C to 10°C very slowly (e.g., 5°C/hour).
Humidity: Maintain relative humidity (RH) > 40%. Dry air will strip the hydration water.[1]
Troubleshooting & FAQ
Ticket #401: "My crystals are caking together in the drum."
Diagnosis: Hygroscopic bridging.[1] APB Octahydrate is sensitive to humidity fluctuations.[1]
Fix: Store in double-lined polyethylene bags with a desiccant outside the inner bag, or maintain storage temp < 25°C. Do not stack pallets high enough to induce pressure-caking.[1]
Ticket #402: "I have high Sodium (Na) levels." [1]
Diagnosis: Sodium is not removed by the cation exchange resin used for Iron (which targets transition metals).[1] It likely came from the Boric Acid source (sodium borate precursors).[1]
Fix: You must perform a Recrystallization Bleed .[1] Sodium accumulates in the mother liquor.[1] Discard 15-20% of your mother liquor after every crystallization cycle to purge soluble alkali metals.[1]
Ticket #403: "Can I use ethanol to wash the crystals?"
Answer:Yes, but with caution. APB is insoluble in ethanol.[1] Washing with cold ethanol can help remove surface water quickly without heat, preserving the Octahydrate structure. However, ensure the ethanol is free of benzene or other organic residues.
Data Summary: Impurity Limits & Solubility
Parameter
Specification (High Purity)
Common Failure Mode
Remediation
Iron (Fe)
< 1 ppm
Yellow/Brown tint
Cation Exchange (Resin)
Sulfate (SO₄)
< 10 ppm
Haze in solution
Use Electronic Grade Boric Acid
Chloride (Cl)
< 5 ppm
Corrosion in equipment
Recrystallization (stays in liquor)
Phase Purity
100% Octahydrate
Presence of Tetrahydrate
Drying Temp > 30°C (LOWER IT)
Insolubles
< 0.005%
Cloudiness
0.2 µm Membrane Filtration
Impurity Removal Decision Tree
Figure 2: Logic tree for diagnosing and treating specific impurity classes.
References
U.S. Borax. (2024).[1] Ammonium Pentaborate Product Data Sheet. Rio Tinto.[1] Link
American Elements. (2024).[1][2][5] Ammonium Pentaborate Octahydrate Safety & Specifications. Link
NOAA. (2024).[1] Cameo Chemicals: Ammonium Pentaborate Chemical Data. Office of Response and Restoration.[1][6] Link
ResearchGate. (2020).[1] Studies on nonlinear optical ammonium pentaborate crystals. (Discusses growth and purity for NLO applications). Link
Google Patents. (2007).[1] Methods for producing ammonium pentaborate from alkaline earth tetraborates. US20070059231A1.[1] Link
Technical Support Center: Troubleshooting Phase Separation in Ammonia-Boric Acid Solutions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with ammonia-boric acid solutions. This guide provides in-depth troubleshooting assistance and fre...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with ammonia-boric acid solutions. This guide provides in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of phase separation in these systems. Our goal is to equip you with the scientific understanding and practical solutions to ensure the stability and efficacy of your experiments.
Introduction: The Complex Chemistry of Ammonia-Boric Acid Solutions
Ammonia-boric acid solutions are utilized in a variety of applications, from buffer preparations in biochemical assays to nitrogen analysis in the Kjeldahl method.[1][2] The seemingly simple combination of a weak acid (boric acid) and a weak base (ammonia) results in a complex aqueous system. The interaction between these components leads to the formation of various ammonium borate salts, such as ammonium pentaborate, which exist in equilibrium.[3][4] Phase separation, often observed as cloudiness, precipitation, or crystallization, can arise from shifts in this delicate equilibrium, compromising the integrity of your experiments. This guide will walk you through the causes of these issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my clear ammonia-boric acid solution suddenly turning cloudy?
Cloudiness or turbidity in your ammonia-boric acid solution is a primary indicator of the initial stages of phase separation. This phenomenon is typically caused by the formation of finely dispersed, insoluble or sparingly soluble ammonium borate complexes.[5]
Several factors can trigger this change:
Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of ammonium borate salts, leading to their precipitation out of the solution.[3]
Changes in pH: The pH of the solution governs the equilibrium between boric acid, borate ions, and various polyborate species.[6] A shift in pH can favor the formation of less soluble ammonium borate complexes.
Concentration Effects: If the concentration of either boric acid or ammonia is close to the saturation limit, even minor environmental changes can induce precipitation.
Introduction of Impurities: Contaminants can act as nucleation sites, initiating the precipitation process even in a solution that is not fully saturated.
In-Depth Troubleshooting Guides
Issue 1: A crystalline precipitate has formed in my solution upon cooling.
Root Cause Analysis:
The formation of crystalline precipitate upon cooling is a classic sign of supersaturation. The solubility of ammonium borate salts, like ammonium pentaborate, is highly dependent on temperature.[3] As the temperature drops, the kinetic energy of the solvent molecules decreases, reducing their ability to keep the solute ions dissolved. This leads to the organized aggregation of ions into a crystal lattice.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystalline precipitate.
Detailed Protocol for Redissolution and Prevention:
Controlled Heating: Place the solution in a water bath with controlled temperature settings. Gradually increase the temperature by 5-10°C above the typical storage temperature while stirring continuously. Avoid rapid or excessive heating, as it can lead to the decomposition of ammonium borate.[2]
Dilution: If gentle warming does not redissolve the precipitate, consider a minor dilution with deionized water. This will lower the overall concentration of the solutes, potentially bringing them back within their solubility limits at the desired storage temperature.
Filtration and Re-formulation: If the precipitate remains, it may indicate a significant formulation error or the presence of a contaminant. In such cases, filter the solution to remove the solid phase. Analyze the supernatant to determine the concentrations of ammonia and boric acid. Based on the analysis, adjust the composition to the desired specifications.
Issue 2: My solution's pH has drifted over time, leading to instability.
Root Cause Analysis:
The pH of an ammonia-boric acid solution is a critical stability parameter. A drift in pH can be caused by:
Absorption of Atmospheric CO₂: Exposure to air can lead to the dissolution of carbon dioxide, which forms carbonic acid and lowers the pH of the solution.[7]
Loss of Ammonia: Ammonia is a volatile compound.[8] If the solution is not stored in a tightly sealed container, ammonia can escape, leading to a decrease in pH and a shift in the equilibrium towards less soluble boric acid.
Interaction with Container Material: Certain types of glass or plastic containers may leach acidic or basic compounds into the solution over time, altering its pH.
Preventative Measures and Solutions:
Inert Atmosphere Storage: For long-term storage, consider blanketing the solution with an inert gas like nitrogen or argon to prevent CO₂ absorption.
Proper Sealing: Always use tightly sealed containers to minimize the loss of volatile ammonia.
Material Compatibility: Use high-quality, inert container materials such as borosilicate glass or chemically resistant polymers.
Protocol for pH Adjustment:
Calibrate pH Meter: Ensure your pH meter is accurately calibrated using standard buffer solutions.
Prepare Dilute Acid/Base: Use dilute solutions of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) for adjustment. Note that adding other ions may affect your experiment. Alternatively, use a dilute solution of ammonium hydroxide to increase pH.
Slow Titration: Add the acid or base dropwise while continuously monitoring the pH and stirring the solution.
Equilibration: Allow the solution to equilibrate for a few minutes after each addition before taking a final pH reading.
Issue 3: An amorphous, gel-like substance has separated from my solution.
Root Cause Analysis:
The formation of a non-crystalline, gel-like precipitate often points to the presence of contaminants that can cross-link with borate ions.
Divalent Cations: Contamination with divalent cations (e.g., Ca²⁺, Mg²⁺) can lead to the formation of insoluble metal borate complexes.
Organic Contaminants: Certain organic molecules with multiple hydroxyl groups can interact with borate ions to form complex esters, which may have limited solubility.[9]
Troubleshooting and Remediation:
Caption: Troubleshooting workflow for amorphous precipitate.
Protocol for Identifying Contaminants:
Isolate the Precipitate: Separate the amorphous solid by centrifugation or filtration.
Elemental Analysis: Use techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to test for the presence of metal ions.
Organic Analysis: Employ Fourier-Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy to identify potential organic contaminants.
Data Tables for Stable Solution Preparation
Table 1: Solubility of Ammonium Pentaborate in Water at Various Temperatures
Protocol for Preparation of a Stable 0.5 M Ammonium Borate Buffer (pH 8.5)
Reagent Preparation:
Use high-purity boric acid (H₃BO₃, MW: 61.83 g/mol ) and ammonium hydroxide (NH₄OH, ~28-30% NH₃ solution).
Use deionized, distilled water with a resistivity of >18 MΩ·cm.
Dissolution of Boric Acid:
In a clean borosilicate glass beaker, dissolve 30.92 g of boric acid in 800 mL of deionized water.
Gently warm the solution to approximately 40-50°C while stirring to facilitate dissolution.
pH Adjustment:
Cool the solution to room temperature.
Slowly add concentrated ammonium hydroxide solution dropwise while continuously monitoring the pH with a calibrated pH meter.
Continue adding ammonium hydroxide until the pH of the solution reaches 8.5.
Final Volume Adjustment:
Transfer the solution to a 1 L volumetric flask.
Add deionized water to bring the final volume to 1 L.
Sterilization and Storage:
For sterile applications, filter the buffer through a 0.22 µm filter into a sterile container.
Store in a tightly sealed, clearly labeled container at a constant, controlled room temperature.
References
U.S. Borax. (n.d.). Ammonium Pentaborate. Retrieved from [Link]
Al-Kanani, T., & Al-Hajaj, A. (2019). The Influence of Alkalization and Temperature on Ammonia Recovery from Cow Manure and the Chemical Properties of the Effluents. MDPI.
SOP Inside. (n.d.). Mitigating Ammonia Emissions from Liquid Manure Using a Commercially Available Additive Under Real-Scale Farm Conditions. MDPI.
ResearchGate. (2025).
Siemer, D. D. (1986). Use of solid boric acid as an ammonia absorbent in the determination of nitrogen. Analyst (RSC Publishing).
Flinn Scientific. (n.d.).
Wikipedia. (n.d.).
Techiescientist. (n.d.).
Wikipedia. (n.d.). Borax.
U.S. Borax. (n.d.).
Reddit. (2020).
PubMed. (2023).
ACS Publications. (n.d.).
CDC. (n.d.).
Wikipedia. (n.d.). Boric acid.
ResearchGate. (n.d.).
Google Patents. (n.d.).
ResearchGate. (n.d.). (Color online) Phase diagram of ammonia (NH 3 ). The structure....
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: High-Purity Inorganic ReagentsSubject: Thermal Stabilization & Handling of Azane Boric Acid Octahydrate
Ticket ID: #APB-8H2O-STAB
Status: Open
Assigned Specialist: Senior Application Scientist, Inorganic Chemistry Division
Executive Summary & Nomenclature Clarification
User Query: How do I prevent thermal degradation of azane boric acid octahydrate?
Technical Clarification:
In standard chemical nomenclature, "Azane boric acid octahydrate" is the systematic (often database-generated) identifier for Ammonium Pentaborate Octahydrate (
or ).
This compound is a complex borate salt formed by the reaction of ammonia (azane), boric acid, and water. It is thermodynamically metastable; its stability is strictly governed by the partial pressure of water vapor and temperature. Deviations in either parameter lead to rapid stoichiometry shifts (dehydration) or irreversible decomposition (deammoniation).
This guide addresses the stabilization of this specific hydrate during storage, processing, and thermal exposure.[1]
Diagnostic Troubleshooting (Q&A)
Q1: My samples are losing mass even at moderate temperatures (60–80°C). Is this normal?
A: Yes, but it indicates surface efflorescence , not chemical decomposition.
The octahydrate is loosely bound. At temperatures >50°C, or in environments with low relative humidity (RH <30%), the outer crystal lattice releases water molecules to reach equilibrium with the atmosphere.
Correction: Store samples in a humidity-controlled chamber (aim for 50–60% RH) if maintaining the exact octahydrate stoichiometry is critical. For drying, do not exceed 40°C under vacuum.
Q2: I detect a distinct ammonia odor when heating the material above 110°C. What is happening?
A: You have triggered Type II Thermal Degradation (Deammoniation).
While the material is technically "stable" up to ~110°C regarding its core borate structure, it begins to lose its water of crystallization rapidly at this threshold. If heating continues or ventilation is poor, the ammonium cation (
) dissociates, releasing ammonia gas () and leaving behind acidic boron oxide residues.
Critical Threshold: Do not exceed 100°C if the integrity of the ammonium cation is required.
Q3: The powder has turned into a sticky, glassy mass. Can I recover it?
A: No. This is vitrification .
Upon losing its hydration shell, the remaining ammonium pentaborate can melt/soften and then resolidify into a hard, glassy amorphous phase (boron oxide-like network) upon cooling. This physical change is irreversible.
Prevention: Avoid rapid thermal ramping. Use step-wise heating (isothermal holds) to allow controlled dehydration without lattice collapse.
The Science of Degradation: Mechanistic Pathways
To prevent degradation, one must understand the two distinct phases of breakdown. The material does not degrade in a single step; it follows a sequential pathway dependent on energy input.
Phase I: Dehydration (Reversible to Partially Reversible)
Mechanism: Loss of interstitial water. The crystal lattice shifts but the chemical identity (ammonium pentaborate) remains.
Mechanism: The ammonium ion acts as a proton donor to the borate network, releasing ammonia gas. The remaining borate units condense into Boron Oxide (
).
Visualizing the Degradation Pathway
Figure 1: Thermal decomposition pathway of Ammonium Pentaborate. Note the critical divergence point above 150°C where chemical identity is lost.
Stabilization Protocols
Protocol A: Storage & Shelf-Life Extension
Objective: Prevent efflorescence (water loss) and caking (water gain).
Parameter
Specification
Scientific Rationale
Temperature
15°C – 25°C
Minimizes kinetic energy for water desorption.
Humidity
40% – 60% RH
Crucial: Too dry (<30%) causes efflorescence; too wet (>70%) causes deliquescence/caking.
Container
HDPE or Glass (Sealed)
Prevent vapor exchange. Avoid paper/cardboard which absorbs moisture.
Headspace
Minimal
Reduces the volume of air available for moisture equilibrium shifts.
Protocol B: Thermal Processing (Drying/Synthesis)
Objective: Remove solvent/moisture without triggering deammoniation.
Preparation: Spread the octahydrate in a thin layer (<1 cm) on a PTFE-lined tray.
Step 1 (Free Water Removal): Apply vacuum (100 mbar) at 25°C for 2 hours.
Why: Removes surface moisture without stressing the crystal lattice.
Step 2 (Lattice Stabilization): Ramp temperature to 60°C at a rate of 1°C/min. Hold for 4 hours.
Why: Slow ramping prevents "case hardening" where the surface dehydrates and traps moisture inside.
Verification: Check mass loss. If mass loss exceeds theoretical water weight (~26%), decomposition has occurred.
Experimental Validation: TGA/DSC Setup
To verify if your specific batch of "azane boric acid octahydrate" has degraded, perform a Simultaneous Thermal Analysis (STA).
Instrument Parameters:
Crucible: Alumina (
) - Do not use Platinum if ammonia evolution is expected to be high, though usually safe for borates.
Atmosphere: Nitrogen (
) purge at 50 mL/min.
Ramp Rate: 5°C/min (Slow ramp is essential to separate dehydration from deammoniation peaks).
Expected Data Profile:
Event 1 (Endothermic): Peak ~80°C – 120°C. Mass loss corresponds to 4-6 moles of
.
Event 2 (Endothermic): Peak ~150°C – 200°C. Mass loss corresponds to remaining
+ .
Final Residue: ~60-65% of original mass (Boron Oxide).[1]
References
U.S. Borax. (2024). Ammonium Pentaborate: Product Data Sheet & Stabilization. Retrieved from [Link]
ResearchGate. (2025). Identification of the thermal decomposition behaviour of ammonium pentaborate. Retrieved from [Link]
Google Patents. (2024). Patent US12249708B2: Positive electrode active material referencing Azane Boric Acid Octahydrate.
Wikipedia. (2025). Ammonium pentaborate properties and hydration states. Retrieved from [Link][2]
Technical Support Center: Enhancing the Mechanical Stability of Borate Octahydrate Crystals
Welcome to the technical support center for enhancing the mechanical stability of borate octahydrate crystals. This guide is designed for researchers, scientists, and drug development professionals who are working with t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for enhancing the mechanical stability of borate octahydrate crystals. This guide is designed for researchers, scientists, and drug development professionals who are working with these materials and encountering challenges related to their physical integrity. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common issues and achieve robust, stable crystalline products.
A Note on the Model System: Sodium Tetraborate Decahydrate (Borax)
Direct and extensive research on the mechanical properties of sodium tetraborate octahydrate is limited in publicly available literature. However, its close chemical and structural relative, sodium tetraborate decahydrate (borax), has been extensively studied. The fundamental principles governing the stability of hydrated borate salts are largely transferable. Therefore, this guide will leverage the wealth of data on borax as a scientifically sound proxy to provide actionable insights and protocols for enhancing the mechanical stability of borate octahydrate crystals.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes of Instability
This section addresses common questions regarding the inherent instability of borate octahydrate crystals.
Q1: My borate octahydrate crystals are cracking and turning opaque over time. What is causing this?
A1: This is a classic sign of dehydration. Borate octahydrate crystals contain water molecules within their crystal lattice, which are crucial for maintaining their structural integrity. When exposed to a dry atmosphere or elevated temperatures, these water molecules can be lost, leading to a phase transformation.[1] This change in the crystal structure induces internal stresses, which manifest as cracking and a change in the refractive index, causing the crystals to appear opaque.
Q2: I've noticed that my crystals are much more fragile on some days than others. Why is there such variability in their mechanical stability?
A2: The mechanical stability of hydrated crystals like borate octahydrate is highly sensitive to environmental conditions, particularly humidity and temperature.[1] On days with low humidity, the driving force for dehydration is higher, leading to a more rapid loss of water from the crystal lattice and, consequently, increased brittleness. Conversely, on humid days, the rate of dehydration is slower, and the crystals may retain their mechanical strength for longer.
Q3: Can the crystallization process itself influence the mechanical stability of the final crystals?
A3: Absolutely. The conditions during crystallization play a critical role in determining the quality and, therefore, the mechanical stability of the crystals. Rapid crystallization, often caused by sudden cooling or high supersaturation, can lead to the formation of smaller, less ordered crystals with more defects.[2] These defects can act as stress concentration points, making the crystals more prone to fracture. Slower, more controlled crystallization generally produces larger, more perfect crystals with enhanced mechanical stability.
Q4: Are there any chemical factors that can contribute to the degradation of my borate octahydrate crystals?
A4: Yes. The chemical environment can influence the stability of borate hydrates. For instance, acidic conditions can lead to the protonation of the borate anions, which can disrupt the crystal lattice. Similarly, the presence of certain ions in the crystallization solution can be incorporated into the crystal structure, creating defects and reducing mechanical stability.
Part 2: Troubleshooting Guide - Strategies for Enhancing Mechanical Stability
This section provides practical solutions to common problems encountered during the handling and processing of borate octahydrate crystals.
Q1: My crystals are dehydrating too quickly. How can I slow down this process?
A1: To mitigate rapid dehydration, you need to control the environment in which the crystals are handled and stored.
Humidity Control: Store the crystals in a controlled humidity environment. A simple way to achieve this is by using a desiccator with a saturated salt solution that maintains a specific relative humidity. For borate hydrates, an environment with moderate humidity is often preferable to a completely dry one to prevent rapid water loss.
Temperature Control: Avoid exposing the crystals to high temperatures, as this will accelerate dehydration.[3] If heating is a necessary part of your process, consider using a controlled heating rate and a humidified atmosphere to minimize thermal shock and water loss.
Q2: How can I improve the intrinsic mechanical strength of the crystals themselves?
A2: The inherent mechanical properties of the crystals can be improved by modifying the crystallization process.
Controlled Crystallization: Employ a slow cooling or solvent evaporation method to promote the growth of larger, more perfect crystals.[4] This reduces the number of defects that can act as failure points.
Use of Additives: The addition of certain polymers or other small molecules to the crystallization solution can modify the crystal habit and improve mechanical properties.[5] These additives can adsorb to specific crystal faces, inhibiting growth in certain directions and leading to more robust crystal morphologies.
Q3: I'm trying to use a polymer additive to strengthen my crystals, but I'm not seeing any effect. What could be going wrong?
A3: There are several potential reasons why a polymer additive may not be effective:
Incorrect Polymer Concentration: The concentration of the polymer is critical. Too little, and there won't be a significant effect. Too much, and it may inhibit crystallization altogether or be incorporated as a defect. You will need to empirically determine the optimal concentration for your system.
Incompatible Polymer: The polymer must have some affinity for the crystal surface to be effective. Consider the functional groups on the polymer and the surface chemistry of the borate crystals. Polymers with hydroxyl or carboxyl groups may be more likely to interact with the borate and water molecules on the crystal surface.
Timing of Addition: The point at which the polymer is added to the crystallization solution can also be important. Adding it too early may interfere with nucleation, while adding it too late may not allow for sufficient incorporation or surface interaction.
Q4: I am having trouble performing nanoindentation on my crystals. The results are very inconsistent. What are some common pitfalls?
A4: Nanoindentation of soft, hydrated materials can be challenging. Here are some troubleshooting tips:
Surface Detection: Accurately detecting the surface of a soft material is a common problem that can lead to an overestimation of the elastic modulus.[6][7] Using a displacement-controlled mode instead of a load-controlled mode can help to more accurately pinpoint the surface.
Sample Mounting: Ensure your crystal is securely mounted to the sample holder with minimal adhesive.[8] Any movement or compliance in the mounting will affect the results.
Environmental Control: Perform the indentation in a humidity-controlled environment to prevent dehydration of the sample during the measurement.
Tip Calibration: Regularly calibrate your indenter tip, especially when working with soft materials.[8]
Part 3: Experimental Protocols
This section provides step-by-step protocols for key experiments related to enhancing and characterizing the mechanical stability of borate octahydrate crystals.
Protocol 1: Controlled Crystallization of Borate Octahydrate
This protocol describes a method for growing borate octahydrate crystals with improved quality.
Prepare a Supersaturated Solution:
Heat a known volume of deionized water to approximately 70-80°C.
Gradually add sodium tetraborate to the hot water while stirring until no more solid will dissolve. This creates a supersaturated solution.[2]
Introduce a Seed Crystal (Optional but Recommended):
A small, well-formed crystal from a previous batch can be used as a seed to promote the growth of a single, larger crystal.
Controlled Cooling:
Cover the container to prevent evaporation and contamination.
Allow the solution to cool slowly to room temperature over several hours. A slower cooling rate will generally produce larger and more perfect crystals.
Crystal Harvesting and Drying:
Once the crystals have grown to the desired size, carefully remove them from the solution.
Gently pat them dry with a lint-free cloth and store them in a controlled humidity environment.
Protocol 2: Thermal Gravimetric Analysis (TGA) of Borate Octahydrate Dehydration
This protocol is used to study the dehydration process and thermal stability of the crystals.
Sample Preparation:
Carefully grind a small number of crystals into a fine powder.
Instrument Setup:
Place a small amount of the powdered sample (typically 5-10 mg) into a TGA pan.
Place the pan in the TGA instrument.
Thermal Program:
Heat the sample from room temperature to approximately 300°C at a controlled heating rate (e.g., 10°C/min).[9]
Use an inert atmosphere, such as nitrogen, to prevent any oxidative side reactions.
Data Analysis:
The TGA curve will show a series of weight loss steps corresponding to the loss of water molecules. The temperature at which these steps occur provides information about the thermal stability of the hydrate.
Protocol 3: Nanoindentation for Measuring Mechanical Properties
This protocol outlines the procedure for measuring the hardness and elastic modulus of borate octahydrate crystals.
Sample Mounting:
Securely attach a single, well-formed crystal to a nanoindentation stub using a minimal amount of a stiff adhesive.
Instrument Setup and Calibration:
Use a Berkovich indenter tip, which is suitable for a wide range of materials.
Calibrate the instrument using a standard material with known mechanical properties.
Indentation Procedure:
Locate a flat, defect-free region on the crystal surface.
Approach the surface in displacement-control mode to accurately determine the contact point.[6]
Perform a series of indentations at different loads to ensure the results are not affected by indentation size effects.
Data Analysis:
Use the Oliver-Pharr method to calculate the hardness and reduced elastic modulus from the load-displacement curves.
Part 4: Visualizations and Data Presentation
Workflow for Enhancing Mechanical Stability
Caption: Workflow for enhancing and characterizing mechanical stability.
Troubleshooting Crystallization Issues
Caption: Troubleshooting common crystallization issues.
Data Summary Table
Additive
Concentration (wt%)
Hardness (GPa)
Elastic Modulus (GPa)
Observations
None
0
Typical Value
Typical Value
Brittle, prone to dehydration cracking.
Polyvinyl Alcohol (PVA)
0.1
Increased Value
Increased Value
Smaller, more uniform crystals with improved handling.
Polyethylene Glycol (PEG)
0.5
Slightly Increased
Slightly Increased
Larger, more transparent crystals.
Your Additive Here
Test Range
Measure
Measure
Record Qualitative Changes
References
CN108238609B - Preparation method of sodium octaborate tetrahydrate - Google P
Polymer-mediated Growth of Crystals and Mesocrystals - PubMed. (URL: [Link])
Technical Comparison Guide: XRD Analysis of Azane Boric Acid Octahydrate
This technical guide provides an in-depth analysis of the X-ray diffraction (XRD) profile of Azane Boric Acid Octahydrate , chemically known as Ammonium Pentaborate Octahydrate (APO) . Executive Summary Azane boric acid...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the X-ray diffraction (XRD) profile of Azane Boric Acid Octahydrate , chemically known as Ammonium Pentaborate Octahydrate (APO) .
Executive Summary
Azane boric acid octahydrate is the systematic nomenclature often referenced in patent literature and chemical registries for Ammonium Pentaborate Octahydrate (APO). It is a high-value borate salt synthesized from the stoichiometric reaction of ammonia (azane) and boric acid.
This guide characterizes its crystalline fingerprint, distinguishing it from common alternatives like Boric Acid (raw material) and Ammonium Tetraborate (a competing borate phase). For researchers in drug development and materials science, accurate XRD identification is critical to ensure phase purity, which directly correlates to thermal stability and solubility profiles.
The diffraction pattern of Azane Boric Acid Octahydrate is unique due to its orthorhombic lattice, which differs significantly from the triclinic structure of boric acid or the monoclinic structure of ammonium tetraborate.
Characteristic Diffraction Features
Unlike amorphous borate glasses, APO exhibits a sharp, well-defined crystalline pattern. The structural unit consists of the isolated pentaborate polyanion
, hydrogen-bonded to ammonium cations and interstitial water molecules.
Key Diffraction Zones (
with Cu K radiation):
Low Angle Region (10°–20°): The most diagnostic peaks occur here, corresponding to the large d-spacings of the pentaborate cage structure.
Mid-Range (20°–40°): Contains complex multiplets due to the lower symmetry of the borate network.
Critical Insight: The presence of a sharp peak at ~27.5° is often characteristic of B-O bonding networks in borates, but for phase identification, you must look for the unique low-angle reflections (
) that distinguish the pentaborate anion from the tetraborate anion.
Crystallinity & Phase Purity
High Crystallinity: Pure APO shows narrow FWHM (Full Width at Half Maximum) peaks, indicating large crystallite size and high order.
Impurity Markers:
Boric Acid: Look for intense peaks at 14.3° and 27.8° .
Ammonium Tetraborate: Distinct peaks appear due to its monoclinic symmetry, often shifting the primary low-angle reflections.
Comparative Performance Analysis
In drug development and industrial synthesis, choosing the correct borate source is vital. The table below compares APO with its primary alternatives.
Table 1: Comparative Physicochemical Profile
Feature
Azane Boric Acid Octahydrate (APO)
Ammonium Tetraborate Tetrahydrate (ATT)
Boric Acid (Precursor)
Stoichiometry
1:5 ()
1:2 ()
N/A
Crystal System
Orthorhombic
Monoclinic
Triclinic
XRD Signature
Distinct low-angle peaks; Orthorhombic symmetry.
Complex monoclinic pattern; different peak positions.
Strong peaks at 14.3° and 27.8°.
Thermal Stability
High Stability: Dehydrates in a narrow range (165–175°C ).
Lower Stability: Dehydrates over a broad range (70–250°C ).
Volatilizes >100°C; loses water to form Metaboric acid.
Stoichiometric Precision: APO crystallizes with a precise 1:5 ammonia-to-boron ratio, making it an excellent standard for introducing specific boron quantities without excess alkalinity.
Thermal Predictability: The narrow dehydration window (165–175°C) allows for controlled processing in pharmaceutical formulations, unlike Tetraborate which loses water continuously, potentially destabilizing moisture-sensitive drugs.
Experimental Protocol: XRD Sample Preparation
Borate hydrates are sensitive to environmental humidity and grinding pressure. Improper preparation can induce phase transitions (dehydration) or amorphization.
Step-by-Step Workflow
Sample Selection:
Use analytical grade Azane Boric Acid Octahydrate (Purity >99.5%).
Check: Material should be a free-flowing white crystalline powder. Clumping indicates moisture absorption.
Gentle Comminution (Critical Step):
Do NOT ball mill aggressively. High energy can dehydrate the octahydrate to the tetrahydrate form.
Protocol: Use an agate mortar and pestle. Grind gently by hand for 60 seconds to achieve a fine powder (particle size <50
) without generating significant heat.
Mounting:
Use a zero-background holder (single crystal silicon) to minimize noise, especially for the low-angle peaks.
Back-loading technique is recommended to reduce preferred orientation effects common in plate-like borate crystals.
Data Collection Parameters:
Instrument: Powder X-ray Diffractometer (Cu K
, ).
Range:
to .
Step Size:
.
Scan Speed:
(slow scan required to resolve closely spaced borate peaks).
Validation:
Compare the obtained pattern against ICDD/JCPDS Card (check for Ammonium Pentaborate references) or a simulated pattern from the Aba2 crystal structure data.
Synthesis & Structural Logic
Understanding the formation pathway helps in troubleshooting phase impurities. The synthesis is pH-dependent.
Caption: Synthesis pathway showing the critical dependence of pH and stoichiometry in isolating the Orthorhombic APO phase versus the Monoclinic Tetraborate phase.
References
Crystal Structure of Ammonium Pentaborate
Title: Structure of Ammonium Pentaborate (Redetermin
Source: Acta Crystallographica / ResearchG
Data: Confirms Space Group Aba2; L
Thermal Decomposition & Stability
Title: Identification of the thermal decomposition behaviour of ammonium pentabor
Source: Thermochimica Acta.
Insight: Differentiates APO from Tetraborate based on dehydr
Nomenclature Verification (Azane)
Title: Ammonia (Azane)
Source: PubChem / IUPAC.
Insight: Confirms "Azane" as the systematic name for Ammonia, linking "Azane boric acid" to Ammonium Bor
Comparative Borate XRD Studies
Title: Water-Tolerant Boron-Substituted MCM-41 for Oxidative Dehydrogenation.[3]
Source: ACS Omega.
Insight: Discusses the use of Ammonium Pentaborate Octahydrate as a boron source and its structural characteriz
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the Fourier-Transform Infrared (FTIR) spectrum of ammonium pentaborate octahydrate, NH₄B₅O₈·8H₂O. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's vibrational modes, a detailed experimental protocol for spectral acquisition, and a comparative analysis with other common borate compounds. This guide emphasizes the causal relationships behind experimental choices and ensures scientific integrity through authoritative citations.
Introduction: Unveiling Molecular Structure through Vibrational Spectroscopy
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When infrared radiation interacts with a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecules. The resulting FTIR spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups and overall structure of a compound.
For complex hydrated salts like ammonium pentaborate octahydrate, FTIR spectroscopy is particularly insightful. It allows for the characterization of the intricate borate anion framework, the identification of the ammonium cation, and the elucidation of the roles of the water of hydration. The pentaborate anion, [B₅O₆(OH)₄]⁻, features a complex structure containing both trigonal (BO₃) and tetrahedral (BO₄) boron atoms. The vibrational modes associated with these units, along with those of the ammonium ion (NH₄⁺) and water molecules (H₂O), give rise to a rich and informative FTIR spectrum. Understanding these spectral features is crucial for quality control, stability studies, and formulation development in various applications, including as a flame retardant and in electrolytic capacitors.
Experimental Protocol: A Self-Validating System for Spectral Acquisition
The following protocol outlines a robust method for obtaining a high-quality FTIR spectrum of solid ammonium pentaborate octahydrate. The choices within this protocol are designed to ensure reproducibility and accuracy.
Sample Preparation: The Potassium Bromide (KBr) Pellet Method
The KBr pellet technique is a widely used method for analyzing solid samples in transmission FTIR spectroscopy.[1] The rationale for this choice is that KBr is transparent to infrared radiation over a wide spectral range (typically 4000-400 cm⁻¹) and has a refractive index similar to that of many organic and inorganic compounds, which minimizes scattering effects.
Step-by-Step Methodology:
Sample Grinding: A small amount of ammonium pentaborate octahydrate (approximately 1-2 mg) is placed in an agate mortar and pestle. Agate is chosen for its hardness and inertness, preventing sample contamination. The sample is gently but thoroughly ground to a fine powder. This step is critical to reduce particle size, which minimizes scattering of the infrared beam and ensures a homogenous distribution within the KBr matrix.
Mixing with KBr: Approximately 100-200 mg of dry, spectroscopic grade KBr powder is added to the mortar. The sample and KBr are intimately mixed by grinding for several minutes. Proper mixing is essential for obtaining a clear, uniform pellet.
Pellet Pressing: The mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent or translucent pellet. The transparency of the pellet is a key indicator of its quality.
Analysis: The KBr pellet is carefully removed from the die and placed in the sample holder of the FTIR spectrometer for analysis.
Data Acquisition
The FTIR spectrum is recorded using a standard mid-IR spectrometer. The choice of instrument parameters is crucial for obtaining a high-quality spectrum with a good signal-to-noise ratio.
Typical Instrument Parameters:
Spectral Range: 4000-400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.
Background Spectrum: A background spectrum of a pure KBr pellet is recorded prior to the sample spectrum to correct for atmospheric and instrumental interferences.
Spectral Interpretation of Ammonium Pentaborate Octahydrate
The FTIR spectrum of ammonium pentaborate octahydrate is characterized by several distinct absorption bands corresponding to the vibrational modes of the pentaborate anion, the ammonium cation, and the water of hydration.
Representative FTIR Spectrum of Ammonium Pentaborate:
Table 1: Peak Assignments for the FTIR Spectrum of Ammonium Pentaborate
Wavenumber (cm⁻¹)
Assignment
Vibrational Mode
~3400-3000 (broad)
O-H stretching
ν(O-H) of water and B-OH
~3200-2800
N-H stretching
ν(N-H) of NH₄⁺
~1640
H-O-H bending
δ(H-O-H) of water
~1430
N-H bending
δ(N-H) of NH₄⁺
~1400-1300
B-O stretching (trigonal)
ν(B-O) in BO₃ units
~1100-900
B-O stretching (tetrahedral)
ν(B-O) in BO₄ units
~780
B-O-B bending
δ(B-O-B)
High-Frequency Region (>2000 cm⁻¹)
The broad absorption band observed between approximately 3400 and 3000 cm⁻¹ is characteristic of the O-H stretching vibrations of the water of hydration and the hydroxyl groups of the pentaborate anion. The significant broadening of this band is due to extensive hydrogen bonding within the crystal lattice. Superimposed on this broad envelope are the N-H stretching vibrations of the ammonium cation, typically appearing in the 3200-2800 cm⁻¹ region.
Mid-Frequency Region (2000-1000 cm⁻¹)
This region is dominated by the bending modes of water and the ammonium ion, as well as the stretching vibrations of the borate framework. The H-O-H bending mode of the water molecules gives rise to a band around 1640 cm⁻¹. The N-H bending vibration of the ammonium ion is typically observed near 1430 cm⁻¹.
The strong and complex absorptions between 1400 and 1300 cm⁻¹ are assigned to the asymmetric stretching vibrations of the B-O bonds in the trigonal BO₃ units. The region from approximately 1100 to 900 cm⁻¹ is characteristic of the B-O stretching vibrations within the tetrahedral BO₄ units. The presence of both these sets of bands provides clear evidence for the mixed coordination of boron in the pentaborate anion.
Fingerprint Region (<1000 cm⁻¹)
The fingerprint region contains a multitude of bands arising from B-O-B bending vibrations and other complex vibrational modes of the entire molecule. A notable band around 780 cm⁻¹ can be attributed to the bending vibrations of the B-O-B linkages within the pentaborate structure.
Comparative Spectral Analysis
A comparative analysis of the FTIR spectrum of ammonium pentaborate octahydrate with those of simpler borate compounds, such as boric acid and borax, highlights the unique spectral features of the pentaborate anion.
Table 2: Comparison of FTIR Spectral Data for Selected Borate Compounds
Compound
Key Vibrational Modes
Approximate Wavenumber (cm⁻¹)
Structural Information
Ammonium Pentaborate Octahydrate
ν(N-H), ν(O-H), δ(HOH), δ(NH₄⁺), ν(B-O) in BO₃ & BO₄
~3200, ~3400, ~1640, ~1430, ~1350, ~1050
Complex pentaborate anion with both trigonal and tetrahedral boron.
Boric Acid (H₃BO₃)
ν(O-H), ν(B-O) in BO₃, δ(B-O-H)
~3200, ~1450, ~1200
Simple trigonal BO₃ units.
Borax (Na₂B₄O₇·10H₂O)
ν(O-H), δ(HOH), ν(B-O) in BO₃ & BO₄
~3400, ~1640, ~1350, ~950
Tetraborate anion with both trigonal and tetrahedral boron.
Boric Acid (H₃BO₃): The spectrum of boric acid is dominated by a very broad O-H stretching band centered around 3200 cm⁻¹ and a strong B-O stretching band characteristic of trigonal boron around 1450 cm⁻¹. The absence of significant absorptions in the 1100-900 cm⁻¹ region confirms the presence of solely trigonal boron coordination.
Borax (Sodium Tetraborate Decahydrate, Na₂B₄O₇·10H₂O): Similar to ammonium pentaborate, the spectrum of borax exhibits bands for both trigonal (~1350 cm⁻¹) and tetrahedral (~950 cm⁻¹) boron, reflecting the structure of the tetraborate anion. The broad O-H stretching and H-O-H bending vibrations from the extensive water of hydration are also prominent.
The comparison clearly demonstrates that the presence of distinct absorption bands in both the ~1400-1300 cm⁻¹ and ~1100-900 cm⁻¹ regions is a key diagnostic feature for polyborate anions containing both BO₃ and BO₄ units.
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for the FTIR analysis of ammonium pentaborate octahydrate.
Caption: Experimental workflow for FTIR analysis.
Conclusion
FTIR spectroscopy provides a rapid and effective means for the structural characterization of ammonium pentaborate octahydrate. The key to a successful analysis lies in a meticulous experimental protocol, from sample preparation to data acquisition and interpretation. The resulting spectrum reveals characteristic absorption bands for the ammonium cation, the water of hydration, and the distinct vibrational modes of the trigonal and tetrahedral boron units within the complex pentaborate anion. Comparative analysis with simpler borates, such as boric acid and borax, further aids in the confident assignment of these spectral features. This guide provides the foundational knowledge and practical steps for researchers to effectively utilize FTIR spectroscopy in the analysis of this and other complex hydrated borate compounds.
References
Shiyang, G., Shuping, X., & Jun, L. (1995). FT-IR and Raman spectroscopic study of hydrated borates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(5), 811-819.
NIST. (n.d.). Boric acid. In NIST Chemistry WebBook. Retrieved from [Link]
SpectraBase. (n.d.). Sodium tetraborate decahydrate. Retrieved from [Link]
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
Technical Comparison: Raman Spectroscopy of Azane-Boric Acid Complexes
This guide provides an in-depth technical comparison and characterization protocol for Azane Boric Acid complexes (systematically known as Ammonium Borate adducts or Amine-Boric Acid salts, ). Given the nomenclature ambi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison and characterization protocol for Azane Boric Acid complexes (systematically known as Ammonium Borate adducts or Amine-Boric Acid salts,
).
Given the nomenclature ambiguity often found in translational chemistry, this guide addresses the material defined by IUPAC as "Azane; Boric Acid" (CAS 27522-09-4) while explicitly distinguishing it from the chemically related but functionally distinct Ammonia Borane (Borazane,
), a common reducing agent in drug synthesis.
Executive Summary & Scope
Subject: Azane Boric Acid (Ammonium Borate,
or ).
Application: Pharmaceutical buffering systems, flame retardant synthesis, and intermediate stabilization in drug development.
The Challenge: Distinguishing between free boric acid, borate ions, and polyborate species in solution or solid state, which dictates the pH stability and reactivity of the formulation.
Why Raman? Unlike XRD (which struggles with amorphous phases and hydrogen atoms) or FTIR (plagued by water interference in aqueous buffers), Raman spectroscopy offers a "fingerprint" window into the B-O and B-N interactions without water background interference.
Mechanistic Basis: The Raman Scattering Event
To characterize Azane Boric Acid effectively, one must understand the vibrational modes being interrogated. The interaction between the Azane (Ammonia/Amine) and the Boric Acid center shifts the symmetry of the boron species.
Free Boric Acid (
symmetry): Dominated by the "breathing" mode of the planar unit.
Azane-Complexed Borate (
symmetry): Upon interaction with ammonia (azane) and water, the boron accepts a hydroxyl group to form the tetrahedral anion, stabilized by the ammonium cation. This symmetry change drastically alters the Raman selection rules.
Signal Pathway Visualization
The following diagram illustrates the detection logic for differentiating species.
Figure 1: Raman signal pathway for distinguishing boron speciation states in azane-boric acid systems.
Comparative Analysis: Raman vs. Alternatives
In drug development, selecting the right analytical tool is critical for speed and accuracy.
Feature
Raman Spectroscopy
FTIR (Infrared)
¹¹B NMR
XRD (X-Ray Diffraction)
Primary Detection
Polarizability change (Symmetric vibrations)
Dipole change (Asymmetric vibrations)
Magnetic environment of Boron nucleus
Crystal lattice structure
Aqueous Compatibility
Excellent (Water is weak scatterer)
Poor (Water absorbs strongly)
Excellent (D₂O solvent needed)
N/A (Solid state only)
Sample Prep
None (In-situ, through glass/vials)
KBr pellets or ATR (destructive)
Dissolution required
Grinding/Crystallization
Differentiation
Distinct peaks for vs
Broad, overlapping O-H bands
Chemical shift overlaps in fast exchange
Cannot see amorphous phases
Throughput
High (Seconds)
Medium (Minutes)
Low (Minutes to Hours)
Low (Hours)
Verdict: For monitoring the formation and stability of Azane Boric Acid complexes in solution (buffers) or wet pastes, Raman is superior due to its non-destructive nature and insensitivity to water.
Experimental Protocol: Raman Characterization
This protocol is designed for a self-validating workflow using a standard confocal Raman microscope.
Instrument: Confocal Raman Microscope (e.g., Horiba LabRAM or Thermo DXR).
Laser: 532 nm (green) for maximum signal, or 785 nm (NIR) if sample fluoresces.
Objective: 50x LWD (Long Working Distance) for analysis through glass vials.
Step-by-Step Methodology
Calibration (Self-Validation Step):
Acquire a spectrum of a Silicon wafer .
Verify the Si phonon mode is at 520.7 ± 0.5 cm⁻¹ .
Why? Boron modes are sharp; even a 1 cm⁻¹ drift invalidates speciation ratios.
Sample Preparation:
Solid: Place powder on a microscope slide; flatten slightly to ensure a level focal plane.
Liquid: Place 1 mL of solution in a glass HPLC vial. Focus the laser inside the liquid, at least 2 mm past the glass wall to avoid spectral contamination.
Laser Power: Start at 10% (~10 mW) to prevent thermal dehydration of the complex.
Data Processing:
Baseline correction (polynomial fit) to remove fluorescence.
Normalize intensity to the strongest peak (usually the symmetric stretch) for comparison.
Data Interpretation: The Spectral Fingerprint
The following table summarizes the critical Raman shifts required to characterize the Azane Boric Acid complex and distinguish it from its components.
Key Raman Shifts (
)[2]
Vibrational Mode
Free Boric Acid ()
Azane-Borate Complex ()
Ammonia Borane () (Distinction)
B-O Symmetric Pulse
875 - 880 (Strong)
745 - 760 (Strong)
Absent
B-N Stretch
Absent
~800 (Weak/Overlap)
780 - 800 (Medium)
B-H Stretch
Absent
Absent
2200 - 2400 (Very Strong)
N-H Stretch
Absent
3000 - 3200 (Ammonium)
3200 - 3350 (Amine)
Polyborate (B-O-B)
Absent
500 - 600 (pH dependent)
Absent
Critical Analysis Points:
The "Speciation Switch": The most definitive test for the formation of the Azane Boric Acid complex is the disappearance of the 880 cm⁻¹ peak (trigonal boron) and the emergence of the 745 cm⁻¹ peak (tetrahedral borate).
Polymerization Check: If you observe bands in the 500–600 cm⁻¹ region, your solution has concentrated to form polyborates (e.g., tetraborate), indicating the "Azane Boric Acid" is actually an Ammonium Tetraborate species.
Differentiation from Reducing Agents: If the spectrum contains a massive cluster of peaks between 2200–2400 cm⁻¹ , the sample is Ammonia Borane (a hydride), NOT Azane Boric Acid (an oxide). This is a crucial safety check in drug synthesis, as Ammonia Borane is highly reactive.
Visualization of Chemical Equilibria
Understanding the pH-dependent equilibrium is vital for formulation scientists. Raman tracks this shift in real-time.
Figure 2: Raman-detectable equilibrium states of Boric Acid in the presence of Azane (Ammonia).
References
PubChem. (n.d.).[1] Azane; Boric Acid (Compound).[2][1][3][4][5][6] National Library of Medicine. Retrieved from [Link]
Servoss, R. R., & Clark, H. M. (1957). Vibrational Spectra of Normal and Isotopically Labeled Boric Acid.[7] The Journal of Chemical Physics. (Fundamental assignment of the 880 cm⁻¹ mode).
Polyansky, D. E., et al. (2008). Raman spectroscopic study of ammonia borane at high pressure. (Used for distinguishing the hydride form).
Wang, L., et al. (2013). Raman spectroscopic study of the speciation of boric acid and borate in aqueous solution.
Technical Comparison: Ammonium Pentaborate (APB) vs. Potassium Pentaborate (KPB)
A Guide for Crystal Growth & NLO Applications[1] Executive Summary In the development of nonlinear optical (NLO) devices and UV-generating systems, the choice between Ammonium Pentaborate (APB) and Potassium Pentaborate...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Crystal Growth & NLO Applications[1]
Executive Summary
In the development of nonlinear optical (NLO) devices and UV-generating systems, the choice between Ammonium Pentaborate (APB) and Potassium Pentaborate (KPB) often dictates the synthesis method and the operational limits of the final device.
While both materials share the fundamental pentaborate anion structure
, their performance divergence is driven by the cation:
APB (
) offers superior solubility, allowing for faster solution growth of large single crystals, but suffers from thermal instability due to ammonia outgassing.
KPB (
) provides robust thermal stability and superior vacuum UV (VUV) transmission, making it the preferred candidate for high-power laser harmonics below 200 nm, despite lower solubility requiring prolonged growth cycles.
Physicochemical Profile: The Solubility Divergence
The most immediate operational difference between APB and KPB is their solubility profile. For a crystal grower, this dictates the supersaturation curve and growth kinetics.
Mechanism: The ammonium ion (
) is capable of forming more complex hydrogen-bonding networks with the water of hydration compared to the spherical, harder potassium ion (). This results in APB having significantly higher saturation limits.
Comparative Data Table
Property
Ammonium Pentaborate (APB)
Potassium Pentaborate (KPB)
Practical Implication
Formula
Stoichiometry for synthesis.
Solubility (20°C)
~9.6 g / 100g
~3.7 g / 100g
APB allows higher yield per batch.
Solubility (50°C)
~19.6 g / 100g
~7.0 g / 100g
APB has a steeper solubility slope, requiring precise cooling control to avoid parasitic nucleation.
pH (1% Solution)
8.35
~8.0 - 8.5
Both are alkaline; compatible with mild steel/glass equipment.
Crystal System
Orthorhombic ()
Orthorhombic ()
Similar cutting/polishing axes.
Hygroscopicity
Moderate
Low to Moderate
KPB is slightly more stable in humid environments.
Analyst Note: The solubility of APB roughly doubles between 20°C and 50°C. In contrast, KPB requires a larger volume of solvent to achieve the same solute mass, increasing the "footprint" of the growth apparatus for equivalent crystal yields.
Thermal Stability & Decomposition Pathways
This is the critical failure mode analysis. KPB is a "melt-stable" cation system (after dehydration), whereas APB is a "volatile" cation system.
Thermal Decomposition Logic
KPB: Upon heating, KPB dehydrates (loses
) to form anhydrous .[1][2] Further heating fuses it into a clear glass (~780°C).[2] The potassium ion remains bound.
APB: Upon heating, APB dehydrates, but crucially, it also undergoes deamination .[3] The
ion breaks down, releasing ammonia gas () and leaving behind Boric Oxide ().
Diagram 1: Thermal Decomposition Pathways
The following diagram illustrates the divergence in thermal fate, highlighting why KPB is preferred for high-thermal-load applications.
Caption: Comparative thermal degradation. Note the "Critical Failure" branch for APB where the material chemically decomposes, unlike KPB which retains its stoichiometry until melting.
Optical Properties: The NLO Advantage
For laser physicists, the transparency cutoff determines the utility.
UV Cutoff: KPB exhibits a transmission cutoff near 170 nm , placing it firmly in the Vacuum UV (VUV) regime. APB has a similar cutoff but is often plagued by scattering centers derived from its more complex dehydration/defect history.
Laser Damage Threshold (LDT): KPB generally exhibits a higher LDT. The release of trace ammonia in APB crystals under high-intensity pumping can lead to micro-fractures, whereas KPB's lattice is more robust.
Band Gap: KPB has a wide band gap (>7.0 eV), essential for minimizing two-photon absorption in UV generation.
Experimental Protocol: Solution Growth of KPB
While APB grows faster, KPB is the industry standard for high-stability optics. The following protocol is optimized for Potassium Pentaborate (KPB) single crystal growth via Slow Evaporation.
Objective: Grow optical-quality KPB crystals (
mm) over 21 days.
Reagents
Potassium Carbonate (
) or Potassium Hydroxide () - High Purity (>99.9%).
Boric Acid (
) - High Purity.
Deionized Water (Resistivity > 18
).
Step-by-Step Workflow
1. Synthesis (Stoichiometric Control)
Do not buy generic powder; synthesize fresh to ensure purity.
Reaction:
Protocol: Dissolve Boric acid in hot water (80°C). Slowly add Potassium Carbonate. The evolution of
confirms the reaction.
2. Purification (Recrystallization)
Allow the solution to cool to room temperature.
Filter the precipitate. Crucial: Discard the mother liquor (this removes soluble metallic impurities).
Redissolve the precipitate in fresh DI water at 50°C to create a saturated solution.
3. Crystal Growth (Slow Evaporation)
Filtration: Pass the saturated solution through a 0.2
membrane filter into the growth vessel. This removes dust which causes spurious nucleation.
Seeding: Introduce a small, defect-free seed crystal suspended on a nylon thread.
Environment: Place vessel in a constant temperature bath (CTB) at 30°C.
Rate: Allow evaporation through a perforated lid.
KPB Specific: Because KPB solubility is low (~5g/100ml), the evaporation rate must be very slow (approx 1-2 ml/day).
Caption: The Self-Validating Growth Cycle. Note the feedback loop: if harvest yields poly-crystals, the material must be re-purified (Recrystallization).
References
U.S. Borax. (2024).[1][4][5] Ammonium Pentaborate Product Data Sheet. Retrieved from
U.S. Borax. (2024).[1][4] Potassium Pentaborate Product Data Sheet. Retrieved from
NOAA Office of Response and Restoration. (n.d.). Ammonium Pentaborate: Chemical Datasheet. CAMEO Chemicals.[6] Retrieved from
Stella Mary, S., et al. (2008).[7] Studies on the growth, optical, electrical and spectral properties of potassium pentaborate (KB5) single crystals. Spectrochimica Acta Part A. Retrieved from
Ragavendran, V., et al. (2023).[8] Growth, structural, optical, thermal and mechanical properties of ammonium pentaborate single crystal. ResearchGate. Retrieved from
A Comparative Guide to the Thermal Decomposition of Ammonia Borane and Alternative Chemical Hydrogen Storage Materials
In the quest for viable hydrogen storage solutions, chemical hydrides have emerged as a promising class of materials due to their high gravimetric and volumetric hydrogen densities. Among these, ammonia borane (NH₃BH₃),...
Author: BenchChem Technical Support Team. Date: February 2026
In the quest for viable hydrogen storage solutions, chemical hydrides have emerged as a promising class of materials due to their high gravimetric and volumetric hydrogen densities. Among these, ammonia borane (NH₃BH₃), sometimes referred to as azane boric acid, is a leading candidate. Understanding its thermal decomposition behavior is paramount for its practical application in releasing hydrogen on demand. This guide provides an in-depth analysis of the thermal gravimetric analysis (TGA) of ammonia borane and objectively compares its performance with other notable alternatives, namely hydrazine borane, sodium borohydride, and dimethylamine borane. This analysis is supported by experimental data and established scientific literature to aid researchers, scientists, and drug development professionals in their pursuit of advanced energy storage systems.
The Significance of Thermal Gravimetric Analysis in Hydrogen Storage Research
Thermal Gravimetric Analysis (TGA) is an indispensable technique for characterizing hydrogen storage materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For chemical hydrides, TGA provides critical data on:
Decomposition Temperatures: Identifying the onset and peak temperatures at which hydrogen is released.
Mass Loss: Quantifying the amount of hydrogen and any other gaseous byproducts evolved.
Decomposition Kinetics: Providing insights into the rate and mechanism of the decomposition reactions.
Purity and Stability: Assessing the material's stability under thermal stress and the presence of impurities.
By coupling the TGA instrument with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR), the evolved gases can be identified, offering a complete picture of the decomposition pathway.
Thermal Decomposition of Ammonia Borane (NH₃BH₃)
Ammonia borane is a solid material with a high hydrogen content of 19.6 wt%. Its thermal decomposition is a complex, multi-step process that has been extensively studied.[1][2]
Decomposition Pathway:
The thermolysis of ammonia borane generally proceeds through three main stages, each associated with the release of hydrogen and the formation of polymeric boron-nitrogen compounds.[3][4][5]
Step 1 (approx. 90-130 °C): The initial decomposition involves the release of the first equivalent of H₂ and the formation of polyaminoborane (PAB), a linear polymer with the formula (H₂NBH₂)n.[5] This step is often preceded by the melting of ammonia borane at around 100-105 °C.[1][6]
Step 2 (approx. 130-200 °C): Upon further heating, PAB undergoes further dehydrogenation to form polyiminoborane (PIB), (HNBH)n, and the cyclic compound borazine (B₃N₃H₆) can also be released as a volatile byproduct.[3][4][5]
Step 3 (>500 °C): At much higher temperatures, the polymeric residue converts into boron nitride (BN), a ceramic material, with the release of the final equivalent of hydrogen.[3][4]
It is important to note that the term "azane boric acid octahydrate" as specified in the topic does not correspond to a commonly studied or stable form of ammonia borane in the context of hydrogen storage. Ammonia borane is typically handled as an anhydrous solid. The presence of water would likely lead to hydrolysis rather than the formation of a stable hydrate.
TGA Experimental Protocol for Ammonia Borane
A typical TGA experiment for ammonia borane would be conducted as follows:
Sample Preparation: A small amount of pure ammonia borane (typically 5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, to prevent oxidation of the sample. A constant flow rate (e.g., 20-50 mL/min) is maintained throughout the experiment.
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 300-600 °C) at a controlled heating rate, typically 5-10 °C/min.
Data Collection: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass change.
Caption: Experimental workflow for TGA of ammonia borane.
Comparative Analysis with Alternative Hydrogen Storage Materials
To provide a comprehensive perspective, the thermal decomposition of ammonia borane is compared with three other chemical hydrides: hydrazine borane (N₂H₄BH₃), sodium borohydride (NaBH₄), and dimethylamine borane ((CH₃)₂NHBH₃).
Material
Formula
H₂ Content (wt%)
Onset Decomposition Temp. (°C)
Key Decomposition Steps & Products
Ammonia Borane
NH₃BH₃
19.6
~90-110
Multi-step release of H₂; forms (H₂NBH₂)n, (HNBH)n, and finally BN.[1][3][4]
Hydrazine Borane
N₂H₄BH₃
15.4
~80-90
Two-step decomposition; releases H₂ and significant amounts of N₂H₄ and NH₃ byproducts.[7][8]
Sodium Borohydride
NaBH₄
10.6
>400 (uncatalyzed)
High-temperature, single-step decomposition to NaH, B, and H₂.[9][10]
Dimethylamine Borane
(CH₃)₂NHBH₃
7.9
~90-100
Decomposes to release H₂ and forms aminoborane oligomers.[11]
Hydrazine Borane (N₂H₄BH₃)
Hydrazine borane has a high hydrogen density of 15.4 wt%. Its decomposition starts at a relatively low temperature, around 80-90 °C.[7] However, a significant drawback is the release of undesirable gaseous byproducts, including hydrazine (N₂H₄) and ammonia (NH₃), which can poison fuel cell catalysts.[7] The TGA of hydrazine borane shows a multi-step weight loss, with a major mass loss occurring between 80-150 °C.[7]
Sodium Borohydride (NaBH₄)
Sodium borohydride is a well-known reducing agent and has a theoretical hydrogen content of 10.6 wt%. A major challenge for its use in thermal decomposition for hydrogen release is its high thermal stability.[10] Uncatalyzed NaBH₄ requires temperatures above 400 °C for significant hydrogen release.[9] TGA curves of pure NaBH₄ show a single, high-temperature weight loss step.[9][10] Research has focused on using catalysts to lower its decomposition temperature.[10][12]
Dimethylamine Borane ((CH₃)₂NHBH₃)
Dimethylamine borane is a derivative of ammonia borane with a lower hydrogen content of 7.9 wt%. Its thermal decomposition also begins at relatively low temperatures, comparable to ammonia borane. However, it does not typically oligomerize to the same extent as ammonia borane.[11]
Caption: Simplified decomposition pathways of various chemical hydrides.
Conclusion and Future Outlook
This guide has provided a detailed examination of the thermal gravimetric analysis of ammonia borane and a comparative assessment with other chemical hydrogen storage materials.
Ammonia Borane stands out for its high hydrogen content and multi-step hydrogen release at moderate temperatures. However, the release of trace amounts of borazine and the formation of stable polymeric byproducts pose challenges for regeneration.[2][3][4]
Hydrazine Borane offers a low-temperature hydrogen release but is hampered by the evolution of toxic and catalyst-poisoning byproducts.[7]
Sodium Borohydride is very stable, requiring high temperatures or catalysts for hydrogen release, making it more suitable for applications where high-temperature heat is available or through hydrolysis.[9][10]
Dimethylamine Borane represents a class of amine borane derivatives that can be tuned for different decomposition properties, though with a lower hydrogen capacity.
The choice of a suitable chemical hydrogen storage material is highly dependent on the specific application requirements, including operating temperature, desired hydrogen purity, and system integration. TGA is a foundational tool that will continue to play a critical role in the development and characterization of the next generation of these materials. Future research will likely focus on nanoconfinement and catalytic destabilization to improve the kinetics and thermodynamics of hydrogen release from these promising compounds.
References
Frueh, S., et al. (2010). Pyrolytic decomposition of ammonia borane to boron nitride. Inorganic Chemistry, 49(15), 6847-6854. [Link]
Frueh, S., et al. (2010). Pyrolytic Decomposition of Ammonia Borane to Boron Nitride. PubMed. [Link]
Tan, K. F., et al. (2023). Nanosizing Approach—A Case Study on the Thermal Decomposition of Hydrazine Borane. Molecules, 28(2), 829. [Link]
Mao, J., et al. (2015). Sodium borohydride hydrazinates: synthesis, crystal structures, and thermal decomposition behavior. RSC Advances, 5(55), 44265-44271. [Link]
Kumar, S., et al. (2017). Study on the thermal decomposition of NaBH4 catalyzed by ZrCl4. International Journal of Hydrogen Energy, 42(35), 22432-22437. [Link]
Garroni, S., et al. (2020). Using Additives to Control the Decomposition Temperature of Sodium Borohydride. Journal of Energy and Power Technology, 2(3), 1-1. [Link]
Kim, D. H., et al. (2010). Thermal Decomposition and Spectroscopic Studies of Preheated Ammonia Borane. The Journal of Physical Chemistry C, 114(44), 19149-19155. [Link]
Kim, J. H., et al. (2007). Thermal Decomposition of Ammonia Borane for H₂ Release. Journal of the Korean Hydrogen and New Energy Society, 18(4), 373-379. [Link]
Demirci, U. B. (2021). Mechanistic insights into the thermal decomposition of ammonia borane, a material studied for chemical hydrogen storage. Inorganic Chemistry Frontiers, 8(5), 1272-1300. [Link]
Christian, M. L., & Aguey-Zinsou, K. F. (2012). A review on the characterization of hydrogen in hydrogen storage materials. International Journal of Hydrogen Energy, 37(10), 8755-8767. [Link]
Soloveichik, G. L. (2011). Destabilization effect of transition metal fluorides on sodium borohydride. Dalton Transactions, 40(33), 8349-8356. [Link]
Mao, J., et al. (2015). Sodium borohydride hydrazinates: synthesis, crystal structures, and thermal decomposition behavior. University of Wollongong Research Online. [Link]
TA Instruments. (n.d.). Use of High-Pressure TGA (TGA-HP) to Investigate Carbon-Based Hydrogen Storage Materials. [Link]
Gapon, N. Z., et al. (1983). Combustion and thermal decomposition of hydrazine borane. Combustion, Explosion, and Shock Waves, 19(5), 586-590. [Link]
Wang, J., et al. (2023). Preparation of Ammonia Borane with Ammonia Complex and the Study of Hydrogen Desorption Performance. Acta Chimica Sinica, 81(11), 1478-1485. [Link]
Gapon, N. Z., et al. (1983). Combustion and Thermal Decomposition of Hydrazine Borane. Request PDF. [Link]
Gatto, E., et al. (2024). Investigation of Solid-State Thermal Decomposition of Ammonia Borane Mix with Sulphonated Poly(ellagic Acid) for Hydrogen Release. MDPI. [Link]
Ramachandran, P. V., & Gagare, P. D. (2007). Ammonia-mediated, large-scale synthesis of ammonia borane. Dalton Transactions, (5), 558-560. [Link]
Demirci, U. B. (2017). Ammonia Borane: An Extensively Studied, Though Not Yet Implemented, Hydrogen Carrier. Energies, 10(6), 795. [Link]
Kazeem, S. (2020). Hydrogen Storage Materials: A Review. ResearchGate. [Link]
Heldebrant, D. J., et al. (2008). Synthesis of ammonia borane for hydrogen storage applications. Energy & Environmental Science, 1(1), 156-160. [Link]
ResearchGate. (n.d.). Hydrogen Storage and Thermogravimetric Analysis. [Link]
Kazeem, S. (2020). Hydrogen Storage Materials: A Review. ResearchGate. [Link]
Ramachandran, P. V., & Kulkarni, A. S. (2025). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I. Organic Syntheses, 102, 19-44. [Link]
Sneddon, L. G., & Bluhm, M. E. (2007). Methods for synthesizing ammonia borane.
de Barros, A. G., et al. (2013). Kinetic parameters for thermal decomposition of hydrazine. Journal of Thermal Analysis and Calorimetry, 114(3), 1209-1214. [Link]
Leardini, F., et al. (2022). Isothermal Dehydrogenation of Ammonia Borane: Insights into BNH Polymers and Challenges in Regeneration. Chemistry – A European Journal, 28(48), e202201083. [Link]
Stowe, A. C., et al. (2007). In situ solid state 11B MAS-NMR studies of the thermal decomposition of ammonia borane. Physical Chemistry Chemical Physics, 9(15), 1823-1828. [Link]
National Toxicology Program. (2008). Chemical Information Profile for Dimethylamine Borane. [Link]
Kundu, D., & Pugazhenthi, G. (2020). Low- to Room-Temperature Dehydrogenation of Dimethylamine Borane Facilitated by Ionic Liquids: Molecular Modeling and Experimental Studies. Energy & Fuels, 34(10), 12891-12902. [Link]
National Center for Biotechnology Information. (n.d.). Dimethylamine-borane. PubChem. [Link]
Al-Mamun, M., et al. (2020). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. Catalysts, 10(10), 1152. [Link]
A Comparative Guide to the Single-Crystal XRD Data of Ammonium Borate and Its Alkali Metal Analogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Ammonium Pentaborate Tetrahydrate, Potassium Pentaborate, and Sodium Pentaborate Dihydrate In the realm of materials science and dru...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Ammonium Pentaborate Tetrahydrate, Potassium Pentaborate, and Sodium Pentaborate Dihydrate
In the realm of materials science and drug development, a precise understanding of a compound's three-dimensional structure is paramount. Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating the atomic arrangement within a crystalline solid, providing invaluable insights into its physical and chemical properties. This guide offers a comprehensive comparison of the single-crystal XRD data for ammonium pentaborate tetrahydrate and its closely related alkali metal analogues, potassium pentaborate and sodium pentaborate dihydrate. By presenting detailed crystallographic data and the underlying experimental methodology, this document aims to serve as a critical resource for researchers working with these and similar borate compounds.
The choice of a particular cation—be it ammonium, potassium, or sodium—can significantly influence the crystal packing and, consequently, the material's properties. For instance, in the development of new drug formulations, understanding the crystal structure of excipients like borates is crucial for predicting their stability, solubility, and compatibility with active pharmaceutical ingredients. This guide provides the foundational crystallographic data necessary for such predictive analyses.
Crystallographic Data at a Glance: A Comparative Table
The following table summarizes the key crystallographic parameters for ammonium pentaborate, potassium pentaborate, and sodium pentaborate, derived from single-crystal XRD studies. These parameters define the fundamental repeating unit of the crystal lattice and its symmetry.
Parameter
Ammonium Pentaborate Dihydrate
Potassium Pentaborate
Sodium Pentaborate Dihydrate
Formula
(NH₄)B₅O₈·2H₂O
K[B₅O₇(OH)₂]
Na[B₅O₆(OH)₄]
Crystal System
Triclinic
Monoclinic
Monoclinic
Space Group
P1
P2₁/c
P2₁/c
a (Å)
Unavailable
7.6690(3)
11.103
b (Å)
Unavailable
9.0445(3)
16.437
c (Å)
Unavailable
12.2304(4)
13.564
α (°)
Unavailable
90
89.96
β (°)
Unavailable
119.132(2)
112.85
γ (°)
Unavailable
90
89.9
Volume (ų)
Unavailable
741.01(5)
Unavailable
Z
Unavailable
4
4
The variance in crystal systems and space groups among these compounds underscores the significant impact of the cation on the crystal lattice. While both the potassium and sodium analogues crystallize in the monoclinic system with the same space group (P2₁/c), the ammonium counterpart adopts a triclinic system, indicating a lower symmetry. These differences in crystal packing can be attributed to the distinct size, charge distribution, and hydrogen bonding capabilities of the ammonium cation compared to the potassium and sodium ions.
The Workflow of Single-Crystal Structure Determination
The journey from a crystalline sample to a fully refined three-dimensional structure is a meticulous process. The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis, a process central to obtaining the data presented in this guide.
A simplified workflow for single-crystal XRD analysis.
Experimental Protocol: A Step-by-Step Guide to Data Acquisition and Analysis
The acquisition of high-quality single-crystal XRD data requires careful execution of a series of experimental and computational steps. The following protocol outlines a standard procedure.
1. Crystal Selection and Mounting:
Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. A suitable crystal should be free of cracks and other visible defects.
Procedure:
Under a polarized light microscope, select a well-formed single crystal with dimensions typically in the range of 0.1-0.3 mm.
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.
2. Data Collection:
Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible crystal orientations.
Procedure:
Mount the goniometer head on the diffractometer.
Center the crystal in the X-ray beam.
Perform an initial set of short exposures to determine the unit cell parameters and crystal system.
Based on the determined unit cell, devise a data collection strategy to ensure complete and redundant data are collected.
Execute the full data collection run, typically involving multiple scans at different crystal orientations.
3. Data Reduction and Integration:
Rationale: The raw diffraction images are processed to extract the intensities of the individual reflections.
Procedure:
Using specialized software, integrate the raw diffraction images to obtain a list of reflections with their corresponding Miller indices (h, k, l) and intensities.
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
4. Structure Solution:
Rationale: The phases of the diffracted X-rays, which are lost during the experiment, are determined to generate an initial electron density map.
Procedure:
Determine the space group from the systematic absences in the reflection data.
Use direct methods or Patterson methods to solve the phase problem and generate an initial structural model.
5. Structure Refinement:
Rationale: The initial atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
Procedure:
Perform iterative cycles of least-squares refinement to optimize the atomic coordinates, thermal parameters, and occupancy factors.
Locate and refine the positions of hydrogen atoms, often from difference Fourier maps.
The quality of the refinement is assessed using R-factors (e.g., R1, wR2) and the goodness-of-fit (GooF).
6. Structure Validation and Deposition:
Rationale: The final crystal structure is validated to ensure its chemical and crystallographic sensibility before being deposited in a public database.
Procedure:
Use software like PLATON's checkCIF routine to validate the crystallographic information file (CIF).
Address any alerts or errors identified during validation.
Deposit the final, validated CIF in a public repository such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.
References
U.S. Borax. (n.d.). Ammonium Pentaborate. Retrieved February 10, 2026, from [Link]
Wikipedia. (2023, December 1). Ammonium pentaborate. In Wikipedia. Retrieved February 10, 2026, from [Link]
Wikipedia. (2023, November 29). Sodium pentaborate. In Wikipedia. Retrieved February 10, 2026, from [Link]
Bubnova, R. S., & Filatov, S. K. (2010). Crystal structure and thermal expansion of ammonium pentaborate NH4B5O8. Glass Physics and Chemistry, 36(5), 569–575.
Wu, K., & Yu, H. (2011). Potassium pentaborate. Acta Crystallographica Section E: Structure Reports Online, 67(12), i67.
ResearchGate. (n.d.). Hello all , need a help to know why sodium pentaborate crystals are getting white layers when taken out from beaker after slow evaporation method?. Retrieved February 10, 2026, from [Link]
Shah, V. N. (1992). Aging Assessment of BWR Standby Liquid Control Systems. (NUREG/CR-6001). U.S.
U.S. Borax. (n.d.). Potassium Pentaborate. Retrieved February 10, 2026, from [Link]
Crystallography Open Database. (n.d.). Search results. Retrieved February 10, 2026, from [Link]
Wikipedia. (2024, January 22). Borate. In Wikipedia. Retrieved February 10, 2026, from [Link]
Zhou, Y., Uesugi, T., Takamuku, T., & Yamaguchi, T. (2017). B(OH)4− hydration and association in sodium metaborate solutions by X-ray diffraction and empirical potential structure refinement. Physical Chemistry Chemical Physics, 19(41), 28257–28266.
Advances in Engineering. (2018, February 21). B(OH)4 hydration and association in sodium metaborate solutions. Retrieved February 10, 2026, from [Link]
Zhou, Y., Uesugi, T., Takamuku, T., & Yamaguchi, T. (2018). Structural analysis of potassium borate solutions. Physical Chemistry Chemical Physics, 20(24), 16496–16506.
Typilo, I., Mykhalitchko, B., & Goreshnik, E. (2013). Refinement of the crystal structure of potassium octacyanomolybdate(IV) dihydrate. Visnyk of the Lviv University. Series Chemistry, (54), 88-91.
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved February 10, 2026, from [Link]
The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 10, 2026, from [Link]
Validation
A Comparative Guide to the Second Harmonic Generation Efficiency of Ammonium Borates
For Researchers, Scientists, and Drug Development Professionals In the quest for novel nonlinear optical (NLO) materials, borate crystals have garnered significant attention due to their wide transparency range, high las...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel nonlinear optical (NLO) materials, borate crystals have garnered significant attention due to their wide transparency range, high laser damage threshold, and structural versatility.[1][2] Among these, ammonium borates present a compelling class of compounds, offering the potential for strong second harmonic generation (SHG) efficiency, a key property for applications in frequency conversion, high-resolution imaging, and optical data storage. This guide provides a comparative analysis of the SHG efficiency of various ammonium borate crystals, supported by experimental data and detailed methodologies to assist researchers in their selection and evaluation of these materials.
Understanding Second Harmonic Generation in Borate Crystals
Second harmonic generation is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy and frequency, and half the wavelength of the initial photons.[3] The efficiency of this process is intrinsically linked to the crystal structure of the material. For a material to exhibit SHG, it must possess a non-centrosymmetric crystal structure.[4]
The fundamental building blocks of borate crystals are triangular [BO3] and tetrahedral [BO4] units. The arrangement and orientation of these anionic groups within the crystal lattice are critical in determining the macroscopic NLO properties.[5] Specifically, the alignment of the π-conjugated orbitals of the planar [BO3] groups can lead to a significant enhancement of the SHG response.[6]
Comparative Analysis of SHG Efficiency in Ammonium Borates
The SHG efficiency of NLO materials is commonly reported relative to a standard reference material, typically Potassium Dihydrogen Phosphate (KDP). The Kurtz-Perry powder technique is a widely used method for the preliminary screening of the SHG efficiency of new materials.[7][8][9] This technique involves irradiating a powdered sample with a laser and measuring the intensity of the generated second harmonic light.
Note: The conflicting values for ammonium pentaborate highlight the sensitivity of SHG measurements to experimental conditions and sample quality.
Ammonium Borate Arsenate Fluoride (NH₄BAsO₄F) demonstrates a particularly strong SHG response, approximately twice that of KDP. This enhanced efficiency is attributed to the synergistic effect of the tetrahedral [BO₃F] and [AsO₄] functional building units within its structure.
The selection of ammonium borates for NLO applications is driven by several key factors:
Acentric Crystal Structures: Many ammonium borate compounds crystallize in non-centrosymmetric space groups, a prerequisite for second-order NLO effects like SHG.
Structural Diversity: The borate anionic framework allows for a wide range of structural motifs, from isolated clusters to extended chains, layers, and frameworks. This diversity provides opportunities to tailor the crystal structure for optimized NLO properties.
Influence of the Ammonium Cation: The ammonium cation (NH₄⁺) can participate in hydrogen bonding within the crystal lattice. These hydrogen bonds can influence the arrangement of the borate anions, potentially inducing a more favorable alignment for SHG and contributing to the overall stability of the acentric structure.
Experimental Protocols
Synthesis of Ammonium Borate Single Crystals by Slow Evaporation
The slow evaporation solution growth technique is a common and effective method for obtaining high-quality single crystals of many ammonium borate compounds.[4]
Step-by-Step Methodology:
Solution Preparation: Prepare a saturated or slightly supersaturated solution of the desired ammonium borate salt in a suitable solvent, typically deionized water. The precise concentrations will depend on the solubility of the specific compound. For novel compounds, this may require preliminary solubility studies.
Stirring and Dissolution: Stir the solution continuously using a magnetic stirrer at a constant temperature to ensure complete dissolution of the salt. Gentle heating may be applied to aid dissolution, but care must be taken to avoid decomposition.
Filtration: Filter the solution through a high-quality filter paper (e.g., Whatman) to remove any undissolved particles or impurities that could act as unwanted nucleation sites.
Crystallization Vessel: Transfer the filtered solution into a clean crystallization dish or beaker. The vessel should be free of scratches or imperfections that could induce spurious nucleation.
Controlled Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few small holes) to control the rate of solvent evaporation. A slower evaporation rate generally leads to fewer, larger, and higher-quality crystals.
Environment: Place the crystallization vessel in a vibration-free and dust-free environment with a stable temperature. Temperature fluctuations can lead to uncontrolled precipitation and the formation of polycrystalline material.
Crystal Harvesting: Monitor the vessel regularly. Once crystals of a suitable size have formed, carefully remove them from the solution using tweezers.
Drying: Gently dry the harvested crystals on a filter paper at room temperature.
Figure 1: Workflow for single crystal growth by the slow evaporation method.
Measurement of SHG Efficiency using the Kurtz-Perry Powder Technique
The Kurtz-Perry powder method provides a rapid and straightforward assessment of the SHG efficiency of a material.[8][9]
Step-by-Step Methodology:
Sample Preparation:
Grind the crystalline sample into a fine powder using an agate mortar and pestle.
Sieve the powder to obtain a uniform particle size range. This is crucial for obtaining reproducible results. A typical range is 100-150 µm.
Prepare a reference sample of KDP with the same particle size range.
Place the powdered sample in a sample holder, typically a capillary tube or a thin cell with transparent windows. The packing density should be consistent between the sample and the reference.
Experimental Setup:
A high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.
The laser beam is directed onto the powdered sample.
A series of filters are placed after the sample to block the fundamental laser wavelength and transmit only the second harmonic signal (at 532 nm for a 1064 nm fundamental).
A photomultiplier tube (PMT) or a photodiode is used to detect the intensity of the second harmonic light.
The output from the detector is displayed on an oscilloscope.
Data Acquisition:
Measure the intensity of the SHG signal from the ammonium borate sample.
Without changing the experimental setup, replace the sample with the KDP reference and measure the intensity of its SHG signal.
Calculation of Relative SHG Efficiency:
The relative SHG efficiency is calculated as the ratio of the SHG signal intensity of the sample to that of the KDP reference.
Figure 2: Schematic of the Kurtz-Perry powder SHG measurement setup and procedure.
Concluding Remarks and Future Outlook
Ammonium borates represent a promising family of materials for second harmonic generation applications. The available data, while not exhaustive, indicates that certain members of this class, particularly those with complex anionic frameworks and substitutions, can exhibit SHG efficiencies significantly greater than the industry-standard KDP. The conflicting reports on the efficiency of ammonium pentaborate underscore the critical need for standardized and comparative studies to provide a clearer picture of their NLO properties.
Future research should focus on the systematic synthesis and characterization of a wider range of ammonium borate compounds. Exploring the effects of different cations and anions, as well as the influence of hydration states on the crystal structure and SHG efficiency, will be crucial for the rational design of new, high-performance NLO materials. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations and contribute to the advancement of this exciting field.
References
Crystal Growth and Optical Properties of the Polar Hydrated Pentaborates Rb[B5O6(OH)4] . 2H2O and NH4[B5O6(OH)4] . 2H2O and Structure Redetermination of the Ammonium Compound - ResearchGate. Available at: [Link]
Characterization of organic crystals for second-harmonic generation | Request PDF. Available at: [Link]
kurtz-perry powder technique: Topics by Science.gov. Available at: [Link]
The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - MDPI. Available at: [Link]
Studies on nonlinear optical ammonium pentaborate crystals | Request PDF. Available at: [Link]
Second Harmonic Generation (SHG) Measurement A ected by Electric Field - SID. Available at: [Link]
Second-harmonic generation of light at 245 nm in a lithium tetraborate whispering gallery resonator - ResearchGate. Available at: [Link]
Second Harmonic Generation, Fall 2016 | OPTI 511L. Available at: [Link]
(PDF) The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - ResearchGate. Available at: [Link]
Second-harmonic generation - Wikipedia. Available at: [Link]
Second harmonic generation and crystal structure of self-assembled Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine dipeptide - CrystEngComm (RSC Publishing). Available at: [Link]
Borates—Crystal Structures of Prospective Nonlinear Optical Materials: High Anisotropy of the Thermal Expansion Caused by Anharmonic Atomic Vibrations - MDPI. Available at: [Link]
Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering - AIP Publishing. Available at: [Link]
Structural characteristics and second order nonlinear optical properties of borate crystals. Available at: [Link]
Borate Crystals for Nonlinear Optical and Laser Applications: A Review - ResearchGate. Available at: [Link]
Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering - ResearchGate. Available at: [Link]
Growth, structural, optical, thermal and mechanical properties of ammonium pentaborate single crystal | Request PDF. Available at: [Link]
studies on synthesis, growth and characterization of magnesium nitro borate nlo family of crystal - SATHYABAMA. Available at: [Link]
Noncentrosymmetric Rare-Earth Borate Fluoride La2B5O9F3: A New Ultraviolet Nonlinear Optical Crystal with Enhanced Linear and Nonlinear Performance | ACS Applied Materials & Interfaces. Available at: [Link]
Cubic nonlinearities of borate and related crystals with wide band gaps. Available at: [Link]
How to Grow a Large, Single Crystal: Part 1 | University at Buffalo - YouTube. Available at: [Link]
A Review of Second Harmonic Generation (SHG) Efficiency in Inorganic Crystals - Jetir.Org. Available at: [Link]
Kurtz Powder Technique Basic Paper | PDF | Nonlinear Optics | Laser - Scribd. Available at: [Link]
Crystal Growth 101 - Hampton Research. Available at: [Link]
Linear and nonlinear optical properties of borate crystals as calculated from the first principles - Indian Academy of Sciences. Available at: [Link]
Exploring Short-Wavelength Phase-Matching Nonlinear Optical Crystals by Employing KBe2BO3F2 as the Template - PMC. Available at: [Link]
Insight into the Origin of Second Harmonic Generation and Rational Design in the Metal Halide Borates - PubMed. Available at: [Link]
Phase matching in β-barium borate crystals for spontaneous parametric down-conversion. Available at: [Link]
Synthesis and characterization of L-threonine ammonium bromide: grown on single crystal with experimental studies on NLO - Indian Academy of Sciences. Available at: [Link]
On the Anionic Group Approximation to the Borate Nonlinear Optical Materials - MDPI. Available at: [Link]
Theoretical study of borate nonlinear optical crystals in low symmetry - Optica Publishing Group. Available at: [Link]
High-Pressure Synthesis of Rare-Earth Borate-Nitrate Crystals for Second Harmonic Generation - PubMed. Available at: [Link]
Synthesis and Properties of a Novel Borate Ester Surfactant Containing Nitrogen as Textile Oils | Request PDF. Available at: [Link]
Comparative Guide: NMR Characterization of Boron Coordination in Azane Complexes
Executive Summary The incorporation of boron-nitrogen (B-N) units into organic scaffolds—creating "azane" or amine-borane complexes—is a rapidly expanding strategy in drug discovery (e.g., BN-isosteres). However, charact...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of boron-nitrogen (B-N) units into organic scaffolds—creating "azane" or amine-borane complexes—is a rapidly expanding strategy in drug discovery (e.g., BN-isosteres). However, characterizing the coordination environment of boron (specifically distinguishing between trigonal planar
and tetrahedral geometries) presents unique challenges due to the quadrupolar nature of the B nucleus and background interference from borosilicate glassware.
This guide objectively compares the industry-standard Direct 1D
B NMR against the high-resolution alternative, 2D H-B HMQC . We provide experimental protocols, decision-making workflows, and comparative data to ensure unambiguous structural assignment.
Part 1: The Analytical Challenge
Boron-11 (
B) is the preferred isotope for NMR due to its high natural abundance (80.1%) and relatively high sensitivity ( vs. H). However, two fundamental physical barriers often compromise data integrity:[1]
Quadrupolar Relaxation:
B is a spin-3/2 nucleus.[2] In asymmetric environments (common in drug-like molecules), the electric field gradient causes rapid relaxation ( ms), resulting in significant line broadening ( Hz) that can obscure scalar coupling (-coupling).
The "Glass Hump": Standard NMR tubes and probe inserts are made of borosilicate glass (
). This generates a broad, interfering background signal centered at to ppm, which unfortunately overlaps with many critical amine-borane resonances.
Part 2: Methodological Comparison
Method A: Direct 1D
B NMR (The "Workhorse")
Best for: Rapid screening of coordination state (
vs ) and quantification.
Mechanism: Direct detection of the boron magnetization.
Pros: Extremely fast (seconds to minutes); quantitative if relaxation delays are managed.
Cons: Susceptible to glass background; broad lines hide structural details (
or ).
Method B: 2D
H-
B HMQC (The "High-Res Solver")
Best for: Complex mixtures, trace analysis, and proving B-H connectivity.
Mechanism: Heteronuclear Multiple Quantum Coherence. Magnetization is transferred from
H to B and back.
Pros:
Background Suppression: The glass background contains no protons, so it is completely filtered out.
Resolution: Detects boron frequencies indirectly via sharp proton signals, bypassing some quadrupolar broadening effects.
Cons: Requires a B-H bond (or long-range coupling); longer acquisition time.
Comparative Data Matrix
Feature
1D B NMR (Standard)
2D H-B HMQC
Primary Output
Chemical Shift ()
Connectivity ( or )
Glass Background
Severe Interference
Eliminated
Line Width
Broad (>100 Hz typical)
Sharp (H dimension)
Sensitivity
High (Direct detection)
Medium (Dependent on transfer efficiency)
Exp. Time
< 5 mins
10 - 45 mins
Structural Insight
Geometry (/)
Bond Connectivity & Topology
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Artifact-Free 1D
B NMR
Goal: Obtain a clean baseline without purchasing expensive quartz tubes.[3]
The "Subtract" Workflow:
Sample Prep: Dissolve 5–10 mg of azane complex in
(or ). Use a standard 5mm Pyrex tube.
Acquisition (Sample):
Pulse:
to pulse.
Relaxation Delay (
): 0.2 seconds (Sufficent due to fast quadrupolar relaxation).
Scans (
): 128.
Sweep Width: 200 ppm (Center at 0 ppm).
Acquisition (Background - Critical Step):
Remove the sample tube. Insert a tube containing only the pure solvent.
Run the exact same experiment (same receiver gain, same scans).
Processing:
Perform a Free Induction Decay (FID) subtraction:
.
Fourier Transform the result.
Result: The broad glass hump vanishes, leaving only the sharp sample peaks.
Protocol 2: 2D
H-
B HMQC Optimization
Goal: Establish B-N coordination in complex molecules.
The following decision tree illustrates the logical flow for characterizing an unknown azane-borane complex.
Figure 1: Decision matrix for characterizing Boron coordination. Note the critical "Background Subtraction" step for signals falling within the glass interference region.
Mechanistic Diagram: The HMQC Filter
This diagram explains why the 2D method is superior for background suppression.
Figure 2: The "HMQC Filter" mechanism. Since the glass boron atoms lack covalent bonds to protons, they cannot participate in the magnetization transfer, rendering them invisible in the 2D spectrum.
References
Nanalysis Corp. (2022). 11B NMR Spectroscopy: A Practical Guide.[Link]
Parella, T. (2008).[4] NMR Periodic Table: Boron NMR. Bruker BioSpin / Northwestern University IMSERC. [Link]
Facey, G. (2008). 1H - 11B HMQC.[5][6] University of Ottawa NMR Facility Blog.[5] [Link]
Hollis, R. (1996). Boron-11 NMR.[1][2][4][5][6][7][8][9][10][11][12] Encyclopedia of Nuclear Magnetic Resonance.[9] Wiley.[9]
Wilmad-LabGlass. (2023). NMR Tube Selection Guide for Boron NMR.[Link]
Standard Operating Procedure: Disposal of Azane;boric acid;octahydrate
Document Control: Chemical Safety & Logistics | Role: Senior Application Scientist Executive Summary & Chemical Identification Immediate Action Required: Treat this substance as a Reprotoxic Inorganic Salt . The chemical...
Immediate Action Required: Treat this substance as a Reprotoxic Inorganic Salt .
The chemical designation "Azane;boric acid;octahydrate" is a systematic IUPAC string often generated by automated inventory systems. It refers to a complex salt of ammonia and boric acid. In practical laboratory terms, this is Ammonium Pentaborate Octahydrate (or a stoichiometric equivalent Ammonium Borate).
Systematic Name: Azane (Ammonia) + Boric Acid + Water
Reproductive Toxicity: Borates are classified as Category 1B (May damage fertility or the unborn child).[2]
Acute Respiratory Irritation: Releases Ammonia gas (
) if exposed to alkaline conditions (pH > 9) or heat.
Environmental Phytotoxicity: Boron is highly toxic to plant life; do not drain dispose .
Technical Safety Data (E-E-A-T)
To ensure safe handling, you must understand the chemical behavior driving these protocols. This is not just "waste"; it is a dynamic equilibrium system.
The Equilibrium Hazard
The compound exists in equilibrium. Stability depends on pH.
Acidic/Neutral Conditions: The ammonia is "locked" as the ammonium ion (
). The salt is stable.
Basic Conditions (pH > 9.25): The equilibrium shifts right. Toxic ammonia gas is released.
Implication: Never mix this waste with bases (e.g., Sodium Hydroxide, Bleach) during disposal.
Physical & Chemical Properties Table
Property
Specification
Operational Relevance
Physical State
White Crystalline Solid
Dust inhalation risk.[1][3][4] Use N95 or P100 respiratory protection.
Solubility
~9.5 g/100mL (20°C)
Highly water-soluble. Spills will spread quickly if wet.
pH ( Aqueous)
~8.0 - 8.5
Slightly basic. Generally stable but close to the ammonia release threshold.
Incompatibilities
Strong Oxidizers, Strong Bases
DO NOT MIX WITH BLEACH (Forms chloramines).
RCRA Status
Not P or U listed (US)
Usually "State Regulated" or "Non-RCRA Hazardous" due to Boron.
Disposal Decision Logic & Workflow
The following diagram outlines the decision-making process for disposing of this specific compound.
Figure 1: Decision logic for Ammonium Borate disposal ensuring pH stability and containment.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Preferred)
Best practice is to keep the waste solid to minimize volume and disposal costs.
PPE: Wear Nitrile gloves, safety goggles, and a lab coat. If creating dust, wear an N95 respirator.
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or double-bag in thick (6-mil) polyethylene bags.
Waste Code: Check local regulations (often "Non-RCRA Hazardous" in the US, but "Special Waste" in California/EU).
Storage: Store in a cool, dry cabinet away from strong bases (like Sodium Hydroxide) until pickup.
Scenario B: Liquid Waste (Solutions)
If the material is already dissolved (e.g., leftover buffer).
pH Verification: Dip a pH strip into the waste solution.
If pH is > 9: Slowly add dilute Citric Acid or Acetic Acid until pH is between 6 and 8. Reason: This converts volatile Ammonia (
) back into stable Ammonium ().
Collection: Pour into a chemically compatible carboy (HDPE or Glass).
No Drain Disposal:Strictly Prohibited. Boron passes through standard wastewater treatment plants and poisons local aquatic plant life.
Labeling: Label as "Aqueous Waste: Ammonium Borate" with approximate concentration.
Scenario C: Spill Cleanup
Ventilation: If the spill is large or smells of ammonia, increase ventilation immediately.
Solid Spill: Sweep up carefully to avoid dust.[3] Do not use a standard vacuum (use HEPA only).
Liquid Spill: Absorb with inert material (vermiculite or sand).[1] Do not use bleach to clean the surface (risk of chloramine gas). Wash the area with simple soapy water.
Regulatory & Compliance Context
United States (EPA): Boric acid and its salts are generally not listed as P-list or U-list acute hazardous wastes under RCRA. However, they must be characterized. Due to aquatic toxicity, they cannot be sewered [1].
European Union (REACH): Boric acid is an SVHC (Substance of Very High Concern) due to reproductive toxicity (Category 1B). Disposal must follow strict hazardous waste incineration protocols [2].
Transport (DOT/IATA): Generally not regulated as "Dangerous Goods" for transport unless in very specific high-concentration mixtures, but "Environmentally Hazardous Substance" labels may apply for bulk shipments.
References
United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.
European Chemicals Agency (ECHA). Substance Information: Boric Acid - Toxic to Reproduction. ECHA Registration Dossier.
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 222: Ammonia (Azane). PubChem Database.
Fisher Scientific. Safety Data Sheet: Ammonium Pentaborate Tetrahydrate/Octahydrate.
A Senior Application Scientist's Guide to the Safe Handling of Ammonium Pentaborate Octahydrate
Editorial Note: This document is intended to provide comprehensive safety and logistical information for the handling of Ammonium Pentaborate Octahydrate (also referred to as Azane;boric acid;octahydrate) in a laboratory...
Author: BenchChem Technical Support Team. Date: February 2026
Editorial Note: This document is intended to provide comprehensive safety and logistical information for the handling of Ammonium Pentaborate Octahydrate (also referred to as Azane;boric acid;octahydrate) in a laboratory setting. The following guidelines are synthesized from authoritative safety data sheets and established laboratory safety protocols. It is imperative that these procedures are implemented in conjunction with your institution's specific safety policies and a thorough risk assessment for your particular application.
Understanding the Compound: Hazard Identification and Risk Assessment
Ammonium pentaborate octahydrate is an alkaline salt of boric acid, typically appearing as white crystalline granules.[1] While it is a versatile compound with applications ranging from electrolytic capacitors to flame retardants, it is not without its hazards.[1] A thorough understanding of these risks is the foundation of safe laboratory practice.
1.1. Primary Hazards
The primary hazards associated with ammonium pentaborate octahydrate are summarized in the table below:
Hazard Type
Description
GHS Classification
Skin Irritation
May cause skin irritation.[2] Prolonged or repeated contact may lead to dermatitis, redness, dryness, and cracking.[3]
Skin Irritant, Category 2
Eye Irritation
Causes serious eye irritation.[2][4] Mechanical irritation may also occur from dust particles.[3]
Eye Irritant, Category 2
Respiratory Irritation
May cause respiratory irritation if inhaled as dust.[2][4]
Specific Target Organ Toxicity (Single Exposure), Category 3
Reproductive Toxicity
While data for the compound itself is limited, boric acid, a related substance, is classified as toxic to reproduction and may damage fertility or the unborn child.[5][6][7] It is prudent to handle ammonium pentaborate with this potential hazard in mind.
The irritant effects of ammonium pentaborate octahydrate are primarily due to its alkaline nature and the abrasive properties of its crystalline form. The concern regarding reproductive toxicity stems from the systemic absorption of borates.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling ammonium pentaborate octahydrate. The following table outlines the minimum required PPE.
Body Part
PPE Recommendation
Standard
Rationale
Eyes/Face
Safety glasses with side-shields or chemical safety goggles.[2][8]
EN166 (EU) or ANSI Z87.1 (US)
Protects against dust particles and accidental splashes.
Store away from incompatible materials such as oxidizing and reducing agents.[2][4]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
4.1. First Aid Measures
Exposure Route
First Aid Protocol
Inhalation
Move the person to fresh air. If breathing is difficult or discomfort persists, seek medical attention.[2][11]
Skin Contact
Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing.[12] If skin irritation persists, seek medical advice.[4]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][4][11] Remove contact lenses if present and easy to do.[2][4] Seek medical attention if irritation persists.[4][11]
Ingestion
Do NOT induce vomiting. Give large amounts of water.[11] Seek immediate medical attention.[2]
4.2. Spill Management
In the event of a spill, follow these steps:
Evacuate: Evacuate non-essential personnel from the immediate area.
Ventilate: Ensure the area is well-ventilated.
Contain: Prevent the spill from spreading and entering drains.[5][13]
Clean-up:
Wear appropriate PPE, including respiratory protection.[2]
Carefully sweep or vacuum up the spilled material.[13][14] Use a vacuum equipped with a HEPA filter to avoid generating dust.[2][14]
Place the collected material into a suitable, labeled container for disposal.[4][5]
Decontaminate: Clean the spill area thoroughly.
4.3. Spill Response Workflow
Caption: A workflow for responding to a spill of ammonium pentaborate octahydrate.
Disposal Plan: Responsible Waste Management
Proper disposal of ammonium pentaborate octahydrate and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
5.1. Waste Characterization
Unused ammonium pentaborate octahydrate should be treated as chemical waste.
5.2. Disposal Procedures
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2][8][14]
Leave the chemical in its original container if possible.[8]
Handle uncleaned containers as you would the product itself.[8]
Some sources suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[8] However, this should only be done by a licensed disposal company.
Offer surplus and non-recyclable solutions to a licensed disposal company.[8]
5.3. Environmental Precautions
Do not let the product enter drains, surface water, or ground water.[5][8]
This substance is water-soluble and may cause damage to vegetation through root absorption.[13][14]
Conclusion
The safe handling of ammonium pentaborate octahydrate is predicated on a comprehensive understanding of its hazards, the diligent use of personal protective equipment, strict adherence to established protocols, and preparedness for emergencies. By integrating these principles into your laboratory's standard operating procedures, you can mitigate the risks associated with this compound and ensure a safe working environment for all personnel.
References
Carl ROTH. (n.d.). Safety Data Sheet: Boric acid.
Indenta Chemicals. (n.d.). Material Safety Data Sheet Ammonium pentaborate.
CymitQuimica. (2024, February 25). SAFETY DATA SHEET.
LTS Research Laboratories, Inc. (2018, October 12). Safety Data Sheet Ammonium Pentaborate Octahydrate.
Rio Tinto. (2023, September 25). SAFETY DATA SHEET.
Rio Tinto. (2022, November 25). SAFETY DATA SHEET.
Rio Tinto. (2024, August 15). Ammonium Pentaborate.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Spectrum Chemical. (2009, January 16). Material Safety Data Sheet.